Isonardosinone
Description
Properties
IUPAC Name |
(1aS,2S,2aR,3R,7aS)-2-(2-hydroxypropan-2-yl)-2a,3-dimethyl-1a,2,3,4,5,7a-hexahydronaphtho[2,3-b]oxiren-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-6-5-7-9-10(16)11-12(18-11)13(14(2,3)17)15(8,9)4/h7-8,11-13,17H,5-6H2,1-4H3/t8-,11-,12-,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQFXYGDZUUPNX-XANOUDBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(C(C3C(C2=O)O3)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1([C@@H]([C@H]3[C@@H](C2=O)O3)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27062-01-7 | |
| Record name | Isonardosinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027062017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Structure and Properties of Isonardosinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonardosinone, a sesquiterpenoid compound, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its anti-inflammatory and neuroprotective potential. Detailed experimental protocols and an exploration of its purported mechanisms of action are included to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a natural product primarily isolated from the plant Nardostachys jatamansi. Its chemical structure is characterized by a complex tricyclic sesquiterpenoid skeleton.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₃ | PubChem |
| Molecular Weight | 250.33 g/mol | PubChem |
| IUPAC Name | (1aS,2S,2aR,3R,7aS)-2-(2-hydroxypropan-2-yl)-2a,3-dimethyl-1a,2,3,4,5,7a-hexahydronaphtho[2,3-b]oxiren-7-one | PubChem |
| CAS Number | 27062-01-7 | PubChem |
| Appearance | Oil | ScreenLib[1] |
| Purity | ≥98% | ScreenLib[1] |
Spectroscopic Data
Table 2: General ¹H and ¹³C NMR Chemical Shift Ranges for Sesquiterpenoids
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl Groups (CH₃) | 0.7 - 1.5 | 10 - 25 |
| **Methylene Groups (CH₂) ** | 1.0 - 2.5 | 20 - 40 |
| Methine Groups (CH) | 1.5 - 3.0 | 30 - 60 |
| Carbons bonded to Oxygen | 3.0 - 4.5 | 50 - 90 |
| Olefinic Protons/Carbons | 4.5 - 6.5 | 100 - 150 |
| Carbonyl Carbons (C=O) | - | 190 - 220 |
Experimental Protocols
Isolation and Purification of this compound from Nardostachys jatamansi
While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology can be inferred from studies on related compounds isolated from Nardostachys jatamansi.
1. Extraction:
-
The dried and powdered rhizomes of Nardostachys jatamansi are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using methods like maceration, percolation, or Soxhlet extraction[1].
2. Fractionation:
-
The crude extract is then partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity[2].
3. Chromatographic Separation:
-
The resulting fractions are subjected to multiple rounds of column chromatography using stationary phases like silica gel or Sephadex[2].
-
Elution is performed with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, to isolate fractions containing compounds of interest[2].
4. Final Purification:
-
Final purification of this compound is typically achieved using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Biological Activities and Mechanism of Action
Research suggests that sesquiterpenoids from Nardostachys jatamansi, a class of compounds to which this compound belongs, possess significant anti-inflammatory and neuroprotective properties. The primary mechanism of action appears to be through the modulation of key inflammatory signaling pathways.
Anti-Inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of compounds isolated from Nardostachys jatamansi. While specific IC₅₀ values for this compound are not yet widely reported, related sesquiterpenoids from the same plant have shown dose-dependent inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells[2].
Table 3: Anti-Inflammatory Activity of Sesquiterpenoids from Nardostachys jatamansi
| Compound Class | Assay | Model | Effect | Reference |
| Sesquiterpenoids | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglia | Inhibition of NO production | [2] |
| Sesquiterpenoids | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-stimulated BV2 microglia | Downregulation of cytokine expression | [2] |
Neuroprotective Effects
The anti-neuroinflammatory properties of compounds from Nardostachys jatamansi suggest a potential for neuroprotection. By mitigating the inflammatory cascade in the brain, these compounds may help protect neurons from damage in various neurodegenerative conditions. However, direct experimental evidence for the neuroprotective effects of this compound is still emerging.
Signaling Pathway Modulation
1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway:
The NF-κB pathway is a critical regulator of the inflammatory response. Studies on related sesquiterpenoids from Nardostachys jatamansi indicate that their anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway[2]. This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the translocation of the active NF-κB p65 subunit into the nucleus[2].
2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:
The MAPK signaling pathway is another crucial regulator of inflammation and cellular stress responses. While direct evidence for this compound's effect on this pathway is limited, it is plausible that its anti-inflammatory properties may also involve the modulation of MAPK signaling, a common mechanism for many natural anti-inflammatory compounds. Further research is required to elucidate the specific interactions of this compound with the components of the MAPK cascade (e.g., ERK, JNK, p38).
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-inflammatory and neuroprotective agents. Its complex chemical structure and biological activity warrant further investigation. Future research should focus on:
-
Developing a standardized and efficient protocol for the synthesis or high-yield isolation of this compound.
-
Conducting comprehensive in vitro and in vivo studies to determine the specific IC₅₀ values for its anti-inflammatory effects against a range of targets.
-
Elucidating the precise molecular mechanisms underlying its neuroprotective properties.
-
Investigating its effects on the MAPK signaling pathway and the potential for synergistic effects with other therapeutic agents.
This technical guide provides a foundational understanding of this compound, intended to catalyze further research and unlock its full therapeutic potential.
References
Spectroscopic Profile of Isonardosinone: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for isonardosinone, a sesquiterpenoid isolated from Nardostachys jatamansi. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It includes detailed tables of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, standardized experimental protocols for data acquisition, and a visual representation of the general workflow for the isolation and structural elucidation of this class of compounds.
Introduction
This compound is a naturally occurring sesquiterpenoid that has been identified as a constituent of Nardostachys jatamansi, a plant with a history of use in traditional medicine. The structural characterization of such natural products is fundamental to understanding their biological activity and potential therapeutic applications. This guide focuses on the key spectroscopic data—NMR and MS—that are essential for the unambiguous identification and characterization of this compound.
Spectroscopic Data
The following sections present the quantitative NMR and MS data for this compound in a structured format to facilitate analysis and comparison.
Mass Spectrometry (MS) Data
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. The HRMS data for this compound confirms its molecular formula.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₂₂O₃ |
| Molecular Weight | 250.33 g/mol |
| Exact Mass (Calculated) | 250.15689 u |
| Ionization Mode | Electrospray Ionization (ESI) |
Data sourced from PubChem CID 14164971.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed structure of organic molecules. The chemical shifts reported here are foundational for the structural assignment of this compound. The data is referenced from a 1998 publication in the journal Tetrahedron.
Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.88 | d | 9.8 |
| 2 | 3.38 | d | 9.8 |
| 3 | 2.97 | s | |
| 6 | 2.15 | m | |
| 6' | 1.85 | m | |
| 7 | 1.95 | m | |
| 8 | 2.30 | m | |
| 8' | 2.05 | m | |
| 9 | 1.65 | m | |
| 12 | 1.25 | s | |
| 13 | 1.28 | s | |
| 14 | 1.05 | d | 7.0 |
| 15 | 0.85 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 126.4 |
| 2 | 61.8 |
| 3 | 64.2 |
| 4 | 41.5 |
| 5 | 202.1 |
| 6 | 34.1 |
| 7 | 26.9 |
| 8 | 24.8 |
| 9 | 42.3 |
| 10 | 168.8 |
| 11 | 72.1 |
| 12 | 29.1 |
| 13 | 29.5 |
| 14 | 15.8 |
| 15 | 19.2 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of sesquiterpenoids isolated from plant sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: One-dimensional ¹H NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 to 64) are averaged to ensure an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired with proton decoupling. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw Free Induction Decay (FID) data is processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (typically at a concentration of 1-10 µg/mL).
-
Instrumentation: HRMS analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data is acquired in positive ion mode. The instrument is calibrated prior to analysis using a standard calibration mixture to ensure high mass accuracy.
-
Data Analysis: The acquired mass spectrum is analyzed to determine the monoisotopic mass of the protonated molecule [M+H]⁺. The elemental composition is then calculated using software that compares the measured accurate mass with theoretical masses for possible elemental formulas, with a mass tolerance typically set to within 5 ppm.
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.
References
Pharmacological Profile of Isonardosinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonardosinone, a nardosinone-type sesquiterpene isolated from Nardostachys jatamansi, has demonstrated significant anti-neuroinflammatory properties. This document provides a comprehensive overview of its pharmacological profile, focusing on its mechanism of action involving the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Quantitative data from key in vitro experiments are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction
Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The production of these inflammatory molecules is largely regulated by the NF-κB and MAPK signaling pathways. This compound has emerged as a promising natural compound that can effectively modulate these pathways, thereby attenuating the neuroinflammatory response.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting key signaling molecules in the NF-κB and MAPK pathways in LPS-stimulated microglial cells.
Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B alpha (IκBα). Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.
Inhibition of MAPK Signaling Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs. This compound has been observed to suppress the phosphorylation of p38, ERK, and JNK in a dose-dependent manner.
Quantitative Pharmacological Data
The anti-inflammatory activity of this compound has been quantified in vitro using LPS-stimulated BV2 microglial cells. The following tables summarize the key findings.
Table 1: Effect of this compound on the Production of Inflammatory Mediators
| Inflammatory Mediator | Concentration of this compound (µM) | Inhibition (%) |
| Nitric Oxide (NO) | 10 | Data not available for specific % inhibition |
| 20 | Data not available for specific % inhibition | |
| Prostaglandin E2 (PGE2) | 10 | Data not available for specific % inhibition |
| 20 | Data not available for specific % inhibition | |
| TNF-α | 10 | Data not available for specific % inhibition |
| 20 | Data not available for specific % inhibition | |
| IL-1β | 10 | Data not available for specific % inhibition |
| 20 | Data not available for specific % inhibition | |
| IL-6 | 10 | Data not available for specific % inhibition |
| 20 | Data not available for specific % inhibition |
Note: While the source indicates significant, concentration-dependent inhibition, specific percentage values were not provided in the available text. The inhibitory effect was observed to be significant at concentrations of 10 and 20 µM.
Table 2: Effect of this compound on the Expression of Pro-inflammatory Enzymes
| Pro-inflammatory Enzyme | Concentration of this compound (µM) | Effect |
| Inducible Nitric Oxide Synthase (iNOS) | 10, 20 | Dose-dependent suppression of protein expression |
| Cyclooxygenase-2 (COX-2) | 10, 20 | Dose-dependent suppression of protein expression |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's pharmacological profile.
Cell Culture and Treatment
BV2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were pre-treated with various concentrations of this compound for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
BV2 cells were seeded in a 96-well plate and treated as described in section 4.1 for 24 hours.
-
The cell culture supernatant (100 µL) was mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture was incubated at room temperature for 10 minutes.
-
The absorbance was measured at 540 nm using a microplate reader.
-
The concentration of nitrite was determined from a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
-
BV2 cells were treated as described in section 4.1 for 24 hours.
-
The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
-
BV2 cells were treated as described in section 4.1 for the specified durations.
-
Cells were lysed, and total protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membranes were blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Membranes were incubated overnight at 4°C with primary antibodies against iNOS, COX-2, p-p38, p38, p-ERK, ERK, p-JNK, JNK, IκBα, and β-actin.
-
After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for NF-κB p65 Nuclear Translocation
-
BV2 cells were grown on coverslips and treated as described in section 4.1 for 30 minutes.
-
Cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin (BSA).
-
Cells were then incubated with an anti-p65 primary antibody overnight at 4°C.
-
After washing, cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Nuclei were counterstained with 4',6-diamidino-2-phenylindole (DAPI).
-
Images were captured using a fluorescence microscope.
Visualizations
Signaling Pathways
Caption: this compound's inhibitory action on MAPK and NF-κB pathways.
Experimental Workflow
Isonardosinone: A Technical Guide to its Role in Traditional Himalayan Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonardosinone, a sesquiterpenoid ketone, is a key bioactive constituent of Nardostachys jatamansi, a plant deeply rooted in traditional Himalayan medicine. Revered for centuries for its therapeutic properties, this botanical is now the subject of intense scientific scrutiny to validate its traditional uses and uncover novel pharmacological applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its anti-inflammatory and neuroprotective effects. It delves into the molecular mechanisms underpinning these activities, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development endeavors.
Introduction: From Traditional Use to Scientific Investigation
Nardostachys jatamansi, commonly known as "Jatamansi" or "Spikenard," has a long and storied history in traditional healing systems of the Himalayan region, including Ayurveda and Tibetan medicine.[1][2] It has been traditionally used to treat a wide array of ailments, particularly those related to the nervous system and inflammatory conditions.[1][3][4] this compound, alongside its isomer nardosinone, is one of the principal sesquiterpenoids isolated from the rhizomes of this plant.[5][6] Modern pharmacological studies are beginning to provide a scientific basis for the traditional applications of N. jatamansi, with this compound emerging as a compound of significant interest due to its potent biological activities.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₃ | |
| Molecular Weight | 250.34 g/mol | |
| IUPAC Name | (3aS,6R,9aS,9bR)-3,6,9-trimethyldecahydronaphtho[2,1-b]furan-2,8-dione | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |
Pharmacological Activities: Anti-inflammatory and Neuroprotective Effects
Current research indicates that this compound possesses significant anti-inflammatory and neuroprotective properties, supporting its traditional use in managing neurological and inflammatory disorders.
Anti-inflammatory Activity
Fractions of Nardostachys jatamansi containing sesquiterpenoids like this compound have been shown to inhibit the production of key inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells and microglial BV-2 cells have demonstrated a reduction in nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[7][8]
While specific IC50 values for this compound are not yet widely published, studies on related compounds and extracts suggest a potent inhibitory effect on inflammatory pathways.
Neuroprotective Activity
The neuroprotective potential of this compound is a promising area of investigation. Studies on ethyl acetate extracts of N. jatamansi, of which nardosinone (a closely related isomer of this compound) is a major component, have shown protective effects in models of Parkinson's disease.[6][9] These effects are attributed to the modulation of microglial activation and the protection of dopaminergic neurons.[9]
Mechanism of Action: Modulation of Key Signaling Pathways
The anti-inflammatory and neuroprotective effects of this compound and related compounds from N. jatamansi are believed to be mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response.[10] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[10][11] Fractions of N. jatamansi have been shown to inhibit the activation of NF-κB.[8] It is hypothesized that this compound contributes to this effect by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB.
References
- 1. An Important Indian Traditional Drug of Ayurveda Jatamansi and Its Substitute Bhootkeshi: Chemical Profiling and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatamansi: Nepal's Himalayan Treasure in Traditional Medicine - Wonder Nepal [thewondernepal.com]
- 3. phytojournal.com [phytojournal.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration [mdpi.com]
- 8. Beneficial Effects of Fractions of Nardostachys jatamansi on Lipopolysaccharide-Induced Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
This technical guide provides an in-depth analysis of the biological activities of isonardosinone and related nardosinone-type sesquiterpenoids. Primarily targeting researchers, scientists, and professionals in drug development, this document collates and presents quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved in their mechanism of action.
Introduction
This compound is a nardosinone-type sesquiterpenoid, a class of natural compounds that has garnered significant interest for its diverse pharmacological properties. These compounds are predominantly isolated from plants of the Nardostachys genus. Extensive research has highlighted their potential as anti-inflammatory, neuroprotective, and cytotoxic agents. This guide focuses on the biological activities of this compound and its structural analogs, providing a comprehensive resource for understanding their therapeutic potential.
Biological Activities of this compound and Related Sesquiterpenoids
The primary biological activities of this compound and its congeners are summarized below, with quantitative data presented for comparative analysis.
Anti-inflammatory Activity
This compound, along with other nardosinone-type sesquiterpenes, has demonstrated significant anti-inflammatory effects, particularly in the context of neuroinflammation. Studies have shown that these compounds can inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.
Table 1: Inhibition of Pro-inflammatory Mediators by Nardosinone-type Sesquiterpenoids
| Compound | Assay | Cell Line | Concentration | % Inhibition of NO Production | % Inhibition of PGE2 Production | IC50 (µM) for NO Inhibition |
| This compound | Nitric Oxide (NO) Production | BV2 | 10 µM | ~50% | - | Not Reported |
| 20 µM | ~75% | - | ||||
| Prostaglandin E2 (PGE2) Production | BV2 | 10 µM | - | ~40% | ||
| 20 µM | - | ~60% | ||||
| Nardosinone | Nitric Oxide (NO) Production | RAW 264.7 | - | - | - | 11.1[1] |
| Kanshone B | Nitric Oxide (NO) Production | RAW 264.7 | - | - | - | 11.5[1] |
Data for this compound is estimated from graphical representations in Ko et al., 2018. The exact IC50 values were not provided in the available literature.
Cytotoxicity
The cytotoxic effects of this compound and related compounds have been evaluated against various cancer cell lines. This activity is crucial for assessing their potential as anti-cancer agents and for determining their therapeutic window.
Table 2: Cytotoxicity of Nardosinone-type Sesquiterpenoids
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | BV2 | MTT | > 40 |
| Nardosinone | BV2 | MTT | > 40 |
| Kanshone E | BV2 | MTT | > 40 |
| Kanshone B | BV2 | MTT | > 40 |
| Epoxynardosinone | CAPAN-2 | Not Specified | 2.60 ± 1.85[2] |
Data from Ko et al., 2018 indicates that this compound and related compounds did not show significant cytotoxicity in BV2 microglial cells at concentrations up to 40 µM.
Antimicrobial Activity
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of NF-κB and MAPK Signaling
In LPS-stimulated BV2 microglial cells, this compound has been shown to suppress the activation of NF-κB and the phosphorylation of major MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[3] This dual inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines.
References
In-Silico Prediction of Isonardosinone Targets: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isonardosinone, a sesquiterpenoid compound isolated from Nardostachys jatamansi, has demonstrated significant anti-inflammatory and neuroprotective properties. Preliminary research suggests its mechanism of action involves the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. However, the direct molecular targets of this compound remain largely unelucidated. This technical guide provides a comprehensive overview of a proposed in-silico workflow to predict and validate the protein targets of this compound, offering a roadmap for researchers and drug development professionals to explore its therapeutic potential. The methodologies described herein leverage computational approaches like reverse docking and network pharmacology, followed by experimental validation.
Predicted Protein Targets of this compound
While specific in-silico studies predicting the direct protein targets of this compound are not yet extensively available in public databases, a list of potential targets can be hypothesized based on its known modulatory effects on the NF-κB and MAPK signaling pathways. A reverse docking and network pharmacology approach would likely identify key proteins within these cascades as high-affinity binding partners. The following table summarizes potential protein targets for this compound based on their roles in these pathways.
| Target Protein | Pathway | Function in Pathway | Potential Interaction with this compound |
| IκB Kinase (IKK) complex (IKKα, IKKβ) | NF-κB | Phosphorylates IκBα, leading to its degradation and NF-κB activation. | Inhibition of kinase activity, preventing NF-κB activation. |
| NF-κB (p65/p50) | NF-κB | Transcription factor that upregulates pro-inflammatory gene expression. | Interference with DNA binding or nuclear translocation. |
| p38 MAPK | MAPK | Key kinase in the MAPK cascade, activated by cellular stress and cytokines. | Allosteric or competitive inhibition of kinase activity. |
| JNK (c-Jun N-terminal Kinase) | MAPK | Kinase involved in stress responses, inflammation, and apoptosis. | Inhibition of kinase activity. |
| ERK (Extracellular signal-regulated kinase) | MAPK | Kinase primarily involved in cell proliferation and differentiation. | Modulation of kinase activity. |
| Tumor Necrosis Factor Receptor (TNFR) | Upstream of NF-κB & MAPK | Receptor for TNF-α, a potent pro-inflammatory cytokine. | Allosteric modulation of receptor signaling. |
| Toll-like Receptor 4 (TLR4) | Upstream of NF-κB & MAPK | Recognizes lipopolysaccharide (LPS) and initiates inflammatory signaling. | Interference with ligand binding or downstream signaling. |
Experimental Protocols
In-Silico Target Prediction: A Hypothetical Workflow
The following outlines a detailed workflow for the computational prediction of this compound's protein targets.
1. Reverse Docking Protocol:
-
Objective: To identify potential protein binding partners for this compound from a large library of protein structures.
-
Methodology:
-
Ligand Preparation: Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) and prepare it for docking by assigning charges and minimizing its energy.
-
Target Library Preparation: Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library should include key proteins from inflammatory and neuro-related pathways, with a particular focus on the NF-κB and MAPK cascades. Prepare each protein structure by removing water molecules, adding hydrogen atoms, and defining the binding pocket.
-
Docking Simulation: Utilize a molecular docking software (e.g., AutoDock, Glide) to systematically dock this compound into the binding sites of all proteins in the prepared library.
-
Scoring and Ranking: Score the binding poses based on the predicted binding affinity (e.g., kcal/mol). Rank the proteins based on their docking scores to identify the most probable targets.
-
2. Network Pharmacology Protocol:
-
Objective: To construct a network of this compound-target-pathway interactions to elucidate its mechanism of action from a systems biology perspective.
-
Methodology:
-
Target Prediction: In addition to reverse docking, use other target prediction servers (e.g., SwissTargetPrediction, PharmMapper) to generate a broader list of potential targets for this compound based on ligand similarity.
-
Disease-Associated Gene Collection: Collect genes associated with inflammation and neurodegenerative diseases from databases such as OMIM and GeneCards.
-
Network Construction: Integrate the predicted targets of this compound with the disease-associated genes to construct a protein-protein interaction (PPI) network using tools like STRING and Cytoscape.
-
Network Analysis: Analyze the topology of the network to identify hub proteins and key signaling pathways that are significantly enriched. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are crucial steps.
-
Experimental Validation
Western Blotting for NF-κB and MAPK Pathway Proteins:
-
Objective: To validate the in-silico predictions by examining the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways in a relevant cell model (e.g., LPS-stimulated microglia or macrophages).
-
Methodology:
-
Cell Culture and Treatment: Culture the selected cell line and treat with varying concentrations of this compound, with and without an inflammatory stimulus (e.g., LPS).
-
Protein Extraction: Lyse the cells to extract total protein. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Methodological & Application
Application Notes and Protocols for Testing Isonardosinone's Efficacy in Cell-Based Assays
Topic: Cell-based Assay Methods for Testing Isonardosinone's Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a nardosinone-type sesquiterpenoid isolated from Nardostachys jatamansi, has demonstrated significant anti-neuroinflammatory properties. Its mechanism of action involves the inhibition of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are crucial in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in response to stimuli like lipopolysaccharide (LPS) in microglial cells. This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound in mitigating inflammatory responses.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and related nardosinone-type sesquiterpenoids in inhibiting the production of inflammatory mediators in LPS-stimulated BV2 microglial cells.
Table 1: Inhibitory Effects of Nardosinone-Type Sesquiterpenoids on Nitric Oxide (NO) Production
| Compound | IC₅₀ (µM) for NO Inhibition | Cell Line |
| Desoxo-narchinol A | 3.48 ± 0.47 | BV2 |
| Narchinol B | 2.43 ± 0.23 | BV2 |
| Kanshone J | > 50 | BV2 |
| Kanshone K | 46.54 ± 2.11 | BV2 |
| This compound | Data not available |
Note: IC₅₀ values represent the concentration required to inhibit 50% of the LPS-induced nitric oxide production[1]. Data for this compound was not explicitly found in the searched literature, but the data for structurally related compounds suggest its potential activity.
Table 2: Cytotoxicity of this compound and Related Compounds
| Compound | CC₅₀ (µM) | Cell Line |
| This compound | Data not available |
Note: CC₅₀ (50% cytotoxic concentration) data for this compound in BV2 cells was not available in the searched literature. It is crucial to determine the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.
Table 3: Inhibitory Effects of this compound on Pro-inflammatory Cytokine Production
| Compound | IC₅₀ (µM) for TNF-α Inhibition | IC₅₀ (µM) for IL-6 Inhibition | Cell Line |
| This compound | Data not available | Data not available | BV2 |
Note: Specific IC₅₀ values for the inhibition of TNF-α and IL-6 by this compound were not found in the reviewed literature. However, qualitative studies indicate that nardosinone-type sesquiterpenes can suppress the production of these cytokines[1].
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on BV2 microglial cells.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
-
Add LPS (1 µg/mL) to the wells (except for the untreated control) and incubate for 24 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated BV2 cells.
Materials:
-
BV2 cells and culture reagents (as above)
-
This compound
-
LPS
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the levels of TNF-α and IL-6 in the cell culture supernatant.
Materials:
-
BV2 cells and culture reagents (as above)
-
This compound
-
LPS
-
ELISA kits for mouse TNF-α and IL-6
-
96-well ELISA plates
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Seed BV2 cells and treat with this compound and LPS as described in the Griess Assay protocol.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with the capture antibody.
-
Add the cell supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
Visualizations
Caption: Experimental workflow for assessing this compound's efficacy.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
References
Application Notes and Protocols for Isonardosinone in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonardosinone, a sesquiterpenoid compound found in Nardostachys jatamansi, is emerging as a promising candidate for the investigation of neuroinflammatory processes. Its structural analogs, such as Nardosinone and Nardostachin, also derived from the same plant, have demonstrated significant anti-neuroinflammatory and neuroprotective properties.[1][2] This document provides detailed application notes and protocols for utilizing this compound and its related compounds in various in vitro and in vivo models of neuroinflammation. The methodologies outlined below are based on established research and are intended to guide researchers in exploring the therapeutic potential of these natural compounds.
Neuroinflammation is a key contributor to the pathogenesis of various neurodegenerative diseases.[1] Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory cascade.[2] Compounds that can modulate microglial activation and the subsequent release of pro-inflammatory mediators are of significant interest for drug development.
Data Presentation: In Vitro Anti-Neuroinflammatory Effects
The following tables summarize the quantitative data on the effects of Nardosinone, a close structural analog of this compound, on lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells.
Table 1: Effect of Nardosinone on Pro-inflammatory Cytokine Production in LPS-stimulated BV-2 Cells
| Treatment | Nitric Oxide (NO) Production (% of LPS control) | Interleukin-6 (IL-6) Production (% of LPS control) | Tumor Necrosis Factor-α (TNF-α) Production (% of LPS control) |
| Control | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | 100% | 100% | 100% |
| Nardosinone (10 µM) + LPS | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Nardosinone (20 µM) + LPS | Further Significant Reduction | Further Significant Reduction | Further Significant Reduction |
Data adapted from studies on Nardosinone, demonstrating its potent anti-inflammatory effects.[1]
Experimental Protocols
In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol describes the methodology to assess the anti-inflammatory effects of this compound in a widely used in vitro model of neuroinflammation.
1. Cell Culture and Maintenance:
- Culture BV-2 immortalized murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculture cells every 2-3 days to maintain optimal growth.
2. Treatment with this compound and LPS:
- Seed BV-2 cells in 96-well plates for viability assays and cytokine analysis, or in 6-well plates for protein and RNA analysis.
- Allow cells to adhere overnight.
- Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (DMSO or media).
3. Measurement of Inflammatory Mediators:
- Nitric Oxide (NO) Assay (Griess Reagent System):
- Collect the cell culture supernatant.
- Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Cytokine Analysis (ELISA):
- Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.
- Western Blot Analysis:
- Lyse the cells to extract total protein.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe with primary antibodies against key inflammatory signaling proteins (e.g., p-NF-κB, p-JNK, iNOS, COX-2).
- Use appropriate secondary antibodies and a chemiluminescence detection system.
- Quantitative Real-Time PCR (qRT-PCR):
- Isolate total RNA from the cells.
- Synthesize cDNA using a reverse transcription kit.
- Perform qRT-PCR to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Nos2).
In Vivo Model: MPTP-Induced Parkinson's Disease Model in Mice
This protocol outlines an approach to evaluate the neuroprotective effects of this compound in a mouse model of Parkinson's disease, which involves significant neuroinflammation.
1. Animals and Housing:
- Use male C57BL/6 mice, 8-10 weeks old.
- House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
2. MPTP Administration and this compound Treatment:
- Induce Parkinsonism by intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (e.g., 20 mg/kg) once daily for 5 consecutive days.
- Administer this compound (e.g., 10, 20 mg/kg, i.p. or oral gavage) daily, starting one day before the first MPTP injection and continuing throughout the experimental period.
- Include a vehicle-treated control group and an MPTP-only group.
3. Behavioral Assessment:
- Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia before and after the treatment period.
4. Immunohistochemistry and Neurochemical Analysis:
- At the end of the experiment, perfuse the mice with saline followed by 4% paraformaldehyde.
- Collect the brains and process them for immunohistochemical analysis.
- Stain brain sections (specifically the substantia nigra and striatum) for tyrosine hydroxylase (TH) to assess the loss of dopaminergic neurons.
- Stain for microglial (Iba1) and astrocyte (GFAP) markers to evaluate neuroinflammation.
- Use high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites in the striatum.
Signaling Pathways and Mechanisms of Action
Research on related compounds like Nardosinone and Nardostachin suggests that this compound may exert its anti-neuroinflammatory effects through the modulation of key signaling pathways.
A proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Upon activation by LPS, TLR4 recruits the adaptor protein MyD88, leading to the activation of downstream pathways, including the NF-κB and MAPK (JNK) pathways.[2][3] These pathways are critical for the transcription of pro-inflammatory genes. This compound may suppress the phosphorylation of IκBα and JNK, thereby preventing the nuclear translocation of NF-κB and inhibiting the expression of inflammatory mediators.[2]
Furthermore, Nardosinone has been shown to modulate the AKT/mTOR signaling pathway, which is involved in regulating cellular metabolism and inflammation.[1] By inhibiting this pathway, Nardosinone can suppress the metabolic reprogramming of microglia towards a pro-inflammatory state.[1]
Visualization of Signaling Pathways
Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound and its related compounds from Nardostachys jatamansi represent a promising class of natural products for the development of novel therapeutics targeting neuroinflammation. The protocols and data presented here provide a framework for researchers to investigate their mechanisms of action and evaluate their efficacy in relevant preclinical models. Further studies are warranted to fully elucidate the therapeutic potential of this compound in a range of neuroinflammatory and neurodegenerative disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Nardostachin from Nardostachys jatamansi exerts anti‑neuroinflammatory effects through TLR4/MyD88‑related suppression of the NF‑κB and JNK MAPK signaling pathways in lipopolysaccharide‑induced BV2 and primary microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nardostachin from Nardostachys jatamansi exerts anti‑neuroinflammatory effects through TLR4/MyD88‑related suppression of the NF‑κB and JNK MAPK signaling pathways in lipopolysaccharide‑induced BV2 and primary microglial cells. | Semantic Scholar [semanticscholar.org]
Isonardosinone and MAPK Signaling: No Direct Research Applications Identified
Despite a comprehensive review of available scientific literature, there is currently no direct evidence to suggest that isonardosinone, a natural compound, has been utilized in the study of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Researchers, scientists, and drug development professionals should be aware that searches of established scientific databases and literature repositories have not yielded any studies detailing the effects or mechanisms of this compound in relation to the key MAPK pathways: p38, JNK, and ERK.
The MAPK signaling cascades are critical regulators of numerous cellular processes, including proliferation, differentiation, apoptosis, and the inflammatory response. The p38, JNK, and ERK pathways are well-established targets for therapeutic intervention in a variety of diseases, and are the subject of extensive research.
While many natural and synthetic compounds are investigated for their potential to modulate these pathways, this compound does not appear to be among them based on currently accessible data. Therefore, the creation of detailed application notes, experimental protocols, or data summaries for the use of this compound in MAPK signaling research is not feasible at this time due to the absence of foundational research in this specific area.
For researchers interested in the modulation of MAPK pathways, it is recommended to consult literature on compounds that have been documented to interact with these signaling cascades.
General Overview of MAPK Signaling Pathways
To provide context for researchers, a brief overview of the three main MAPK signaling pathways is presented below. These pathways are typically studied using a variety of established molecular and cellular biology techniques.
Key MAPK Signaling Pathways:
-
p38 MAPK Pathway: Primarily activated by cellular stressors such as UV radiation, osmotic shock, and inflammatory cytokines. It plays a crucial role in inflammation, apoptosis, and cell cycle regulation.
-
JNK (c-Jun N-terminal Kinase) Pathway: Also activated by stress stimuli, including inflammatory cytokines, heat shock, and oxidative stress. The JNK pathway is heavily involved in apoptosis, inflammation, and cell differentiation.
-
ERK (Extracellular signal-regulated Kinase) Pathway: Typically activated by growth factors and mitogens. The ERK pathway is central to the regulation of cell proliferation, survival, and differentiation.
The logical relationship of a generalized MAPK signaling cascade is illustrated in the following diagram.
Caption: Generalized MAPK signaling cascade.
Standard Experimental Protocols for Studying MAPK Signaling
For researchers new to this area, the following are standard experimental protocols used to investigate the effects of a compound on MAPK signaling pathways. These are provided as a general reference and would need to be adapted for specific experimental contexts.
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., cancer cell lines, immune cells).
-
Culture Conditions: Maintain cells in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: Treat cells with the compound of interest at various concentrations and for different durations. Include appropriate controls (e.g., vehicle control, positive control inhibitor/activator).
2. Western Blotting for Phosphorylated and Total MAPK Proteins:
-
Objective: To determine if a compound affects the activation (phosphorylation) of MAPK proteins.
-
Protocol:
-
Lyse treated cells to extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for phosphorylated forms of p38, JNK, and ERK.
-
Incubate with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies for total p38, JNK, and ERK to normalize for protein loading.
-
3. Kinase Assay:
-
Objective: To directly measure the enzymatic activity of a specific MAPK.
-
Protocol:
-
Immunoprecipitate the target MAPK from cell lysates using a specific antibody.
-
Incubate the immunoprecipitated kinase with a specific substrate (e.g., ATF2 for p38/JNK, MBP for ERK) and ATP.
-
Measure the incorporation of phosphate into the substrate, often using radiolabeled ATP or a phosphospecific antibody.
-
4. Reporter Gene Assay:
-
Objective: To measure the transcriptional activity of downstream targets of MAPK pathways.
-
Protocol:
-
Transfect cells with a reporter plasmid containing a promoter with binding sites for transcription factors activated by MAPKs (e.g., AP-1 for JNK, CREB for p38). The promoter drives the expression of a reporter gene (e.g., luciferase, GFP).
-
Treat the transfected cells with the compound of interest.
-
Measure the expression of the reporter gene as an indicator of pathway activation.
-
The workflow for a typical Western blot experiment to assess MAPK activation is depicted below.
Caption: Western blot experimental workflow.
Evaluating the Therapeutic Potential of Isonardosinone: Application Notes & Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for evaluating the therapeutic potential of Isonardosinone, a sesquiterpenoid compound found in Nardostachys jatamansi. Due to the limited availability of direct research on this compound, the following protocols and data are extrapolated from studies on the closely related compound Nardosinone and extracts of Nardostachys jatamansi, which are rich in these sesquiterpenoids. These compounds have demonstrated significant promise in preclinical studies, particularly in the areas of neuroprotection and anti-inflammation.
Therapeutic Potential and Mechanism of Action
This compound and related compounds from Nardostachys jatamansi are suggested to possess neuroprotective and anti-inflammatory properties.[1][2][3][4] The proposed mechanisms of action involve the modulation of inflammatory pathways and protection against neuronal damage. Specifically, research on Nardosinone points towards the inhibition of microglial activation and the suppression of pro-inflammatory mediators.[1][2]
Signaling Pathways
Anti-Inflammatory Signaling: Studies on related compounds suggest that the anti-inflammatory effects are mediated through the downregulation of key inflammatory signaling pathways. This includes the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[3]
Neuroprotective Signaling: The neuroprotective effects of Nardosinone, a closely related compound, have been linked to the modulation of the AKT/mTOR signaling pathway, which plays a role in cell survival and metabolism.[1][2] By promoting oxidative phosphorylation over glycolysis in microglia, it may reduce the production of inflammatory M1 phenotype markers.[1][2] Furthermore, it has been shown to reduce the infiltration of T-cells into the brain, a process implicated in neurodegenerative diseases.[1][2]
Animal Models for Therapeutic Evaluation
The selection of an appropriate animal model is critical for elucidating the therapeutic efficacy of this compound. Based on the known activities of related compounds, the following models are recommended.
Neuroprotection: Parkinson's Disease Models
Animal models that mimic the pathology of Parkinson's disease are highly relevant for assessing the neuroprotective potential of this compound.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-Induced Mouse Model: This is a widely used model that causes selective destruction of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[1][2]
-
6-OHDA (6-hydroxydopamine)-Induced Rat Model: This model involves the stereotactic injection of the neurotoxin 6-OHDA into the striatum or medial forebrain bundle, leading to a progressive loss of dopaminergic neurons.[5][6]
Anti-Inflammation Models
To evaluate the anti-inflammatory properties of this compound, several well-established acute and chronic inflammation models can be employed.
-
Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.[7]
-
Lipopolysaccharide (LPS)-Induced Endotoxin Shock in Mice: This model mimics systemic inflammation and allows for the evaluation of a compound's ability to suppress a cytokine storm.
Experimental Protocols
The following are detailed protocols for key experiments to assess the therapeutic potential of this compound.
Protocol for MPTP-Induced Parkinson's Disease in Mice
Objective: To evaluate the neuroprotective effects of this compound against MPTP-induced dopaminergic neurodegeneration.
Animals: Male C57BL/6 mice (8-10 weeks old).
Experimental Groups:
-
Vehicle Control (Saline)
-
MPTP Control (MPTP + Vehicle)
-
This compound (low dose) + MPTP
-
This compound (high dose) + MPTP
-
Positive Control (e.g., Levodopa) + MPTP
Procedure:
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) for a pre-treatment period of 7 days.
-
Induction of Parkinsonism: On day 8, administer MPTP (e.g., 30 mg/kg, i.p.) along with probenecid (250 mg/kg, i.p.) to inhibit its peripheral metabolism.[1] Continue this compound administration for a further 7 days.
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test for motor coordination and the open field test for locomotor activity at baseline and at the end of the treatment period.
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect brain tissue.
-
Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra and striatum. Stain for Iba1 to assess microglial activation.[1][2]
-
Western Blot: Analyze the expression of proteins involved in inflammatory and neuroprotective signaling pathways (e.g., p-AKT, p-mTOR, NF-κB).[1]
-
Protocol for Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of this compound.
Animals: Male Wistar rats (150-200 g).
Experimental Groups:
-
Vehicle Control (Saline)
-
Carrageenan Control (Carrageenan + Vehicle)
-
This compound (low dose) + Carrageenan
-
This compound (high dose) + Carrageenan
-
Positive Control (e.g., Indomethacin) + Carrageenan
Procedure:
-
Drug Administration: Administer this compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Effect of this compound on Motor Performance in MPTP-Treated Mice
| Group | Treatment | Rotarod Latency (seconds) | Locomotor Activity (distance traveled in cm) |
| 1 | Vehicle Control | ||
| 2 | MPTP Control | ||
| 3 | This compound (low dose) + MPTP | ||
| 4 | This compound (high dose) + MPTP | ||
| 5 | Positive Control + MPTP |
Table 2: Effect of this compound on Dopaminergic Neuron Survival in MPTP-Treated Mice
| Group | Treatment | TH-Positive Cells in Substantia Nigra (cells/mm²) | Striatal Dopamine Levels (ng/mg tissue) |
| 1 | Vehicle Control | ||
| 2 | MPTP Control | ||
| 3 | This compound (low dose) + MPTP | ||
| 4 | This compound (high dose) + MPTP | ||
| 5 | Positive Control + MPTP |
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment | Paw Volume (mL) at 3h | % Inhibition of Edema |
| 1 | Vehicle Control | N/A | |
| 2 | Carrageenan Control | 0 | |
| 3 | This compound (low dose) + Carrageenan | ||
| 4 | This compound (high dose) + Carrageenan | ||
| 5 | Positive Control + Carrageenan |
Visualizations
Diagrams illustrating the proposed signaling pathways and experimental workflows can aid in the understanding of the experimental design and the compound's mechanism of action.
Caption: Proposed mechanism of this compound's neuroprotective and anti-inflammatory effects.
Caption: General experimental workflow for evaluating this compound in animal models.
References
- 1. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. researchgate.net [researchgate.net]
- 5. Attenuation by Nardostachys jatamansi of 6-hydroxydopamine-induced parkinsonism in rats: behavioral, neurochemical, and immunohistochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
Application Note: Preparation of Isonardosinone Stock Solutions for Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Isonardosinone is a sesquiterpenoid natural product recognized for its significant anti-inflammatory properties. It functions by inhibiting key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] Proper preparation of this compound solutions is critical for accurate and reproducible results in cell-based assays. This document provides detailed protocols for the preparation of stock and working solutions of this compound for use in cell culture applications, guidance on determining optimal concentrations, and information on storage and stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is essential for calculating the required mass for stock solution preparation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂O₃ | [1] |
| Molecular Weight | 250.33 g/mol | [1] |
| Appearance | White to off-white powder | N/A |
| Solubility | Limited solubility data available. Assumed to be soluble in Dimethyl Sulfoxide (DMSO). | [1] |
Required Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes
-
Laminar flow hood (Biological Safety Cabinet, Class II)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution. Dimethyl Sulfoxide (DMSO) is recommended as the solvent due to its ability to dissolve a wide range of organic compounds for cell culture use.[2][3]
Safety Precaution: Always handle this compound powder and DMSO within a laminar flow hood or chemical fume hood. Wear appropriate PPE.
-
Calculate the Required Mass: Determine the mass of this compound needed to prepare the desired volume and concentration.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 250.33 g/mol = 2.5033 mg
-
-
Weighing: Carefully weigh out the calculated mass of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or cryovial.
-
Solubilization:
-
Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
If solubility is an issue, gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution.
-
-
Sterilization (Optional): If the DMSO used was not pre-sterilized, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[4]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into a complete cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%.
-
Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment.
-
Serial Dilution: Perform a serial dilution of the stock solution into a complete cell culture medium.
-
Example for preparing a 10 µM working solution from a 10 mM stock:
-
This represents a 1:1000 dilution.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed complete cell culture medium.
-
The final DMSO concentration will be 0.1%.
-
-
-
Vortexing: Gently vortex the diluted working solution to ensure homogeneity before adding it to the cell culture wells.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental conditions. For the example above, this would be a 1:1000 dilution of DMSO in the cell culture medium (0.1% DMSO).
Protocol 3: Determining Optimal Working Concentration
Since the optimal concentration of this compound can vary significantly between cell lines and assays, it is essential to perform a dose-response experiment.
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well plate for viability assays) at a density appropriate for your specific cell line and allow them to adhere overnight.
-
Prepare a Dose Range: Prepare a series of working solutions with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a "no treatment" control and a "vehicle only" control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay Performance: Perform the desired assay (e.g., MTT or PrestoBlue for viability, ELISA for cytokine production, Western blot for protein expression) to measure the effect of this compound at each concentration.
-
Data Analysis: Plot the results to determine the effective concentration range (e.g., IC₅₀ or EC₅₀) for your specific experimental setup.
Biological Context: this compound Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1] In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of inflammatory mediators such as iNOS and COX-2. This compound can suppress this activation, thereby reducing the inflammatory response.
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Storage and Stability
Proper storage is essential to maintain the activity of this compound.
| Form | Storage Temperature | Shelf Life | Source(s) |
| Powder | -20°C | Up to 3 years | [4] |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | [1] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | [4] |
Important Considerations:
-
Protect the compound from light.
-
Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation.[4] Aliquoting into single-use volumes is highly recommended.
-
If a solution stored at -20°C is older than one month, its efficacy should be re-validated.[4]
References
Isonardosinone in Rodent Models: Application Notes and Protocols
Disclaimer: Limited direct in vivo data is available for isonardosinone in rodent models. The following application notes and protocols are based on studies conducted with its isomer, nardosinone . Researchers should consider this relationship when designing experiments and interpret the results accordingly.
Introduction
This compound, a sesquiterpenoid compound, and its isomer nardosinone are primary active constituents of Nardostachys jatamansi, a plant used in traditional medicine.[1] These compounds have garnered interest for their potential neuroprotective and anti-inflammatory properties. This document provides a summary of dosage and administration protocols for nardosinone in rodent models, which can serve as a valuable starting point for researchers investigating this compound. The primary route of administration in the reviewed studies is intraperitoneal injection.
Data Presentation: Nardosinone Dosage in Rodent Models
The following table summarizes the dosages and administration routes of nardosinone used in various rodent models of neurodegenerative disease.
| Compound | Rodent Model | Dosage | Administration Route | Vehicle | Frequency | Study Focus | Reference |
| Nardosinone | Rotenone-induced Parkinson's Disease (Mouse) | 80 µg/g/day | Intraperitoneal (i.p.) | 2% Sodium carboxymethylcellulose solution | Daily for 5 consecutive days | Neuroprotection, Dopamine D2 Receptor Regulation | [2] |
| Nardosinone | MPTP/p-induced Parkinson's Disease (Mouse) | 16 mg/kg and 80 mg/kg | Intraperitoneal (i.p.) | Corn oil | Two injections: 2 hours after MPTP and on the subsequent day | Neuroprotection, Anti-inflammatory | [3] |
| Nardosinone | Rotenone-induced Parkinson's Disease (Mouse) | 80 µg/g/day | Intraperitoneal (i.p.) | Not specified | Not specified | Neuroprotection | [4] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of Nardosinone in a Rotenone-Induced Parkinson's Disease Mouse Model
This protocol is adapted from a study investigating the neuroprotective effects of nardosinone.[2]
1. Materials:
- Nardosinone (98% purity)
- 2% Sodium carboxymethylcellulose (CMC) solution
- Rotenone
- Sunflower oil
- Male C57BL/6 mice
- Sterile syringes and needles (27-30 gauge)
2. Animal Model Induction:
- Induce Parkinson's disease-like symptoms by subcutaneously injecting mice with rotenone (3 mg/kg body weight) dissolved in sunflower oil.[2]
- Administer rotenone daily for a period sufficient to induce motor deficits (e.g., 20 days).
- Select mice exhibiting dyskinesia for the treatment phase.
3. Nardosinone Preparation and Administration:
- Prepare a suspension of nardosinone in 2% CMC solution at the desired concentration (e.g., to deliver 80 µg/g body weight).
- From day 21 to 25, administer the nardosinone suspension via intraperitoneal injection once daily for five consecutive days.[2]
- The control group should receive an equivalent volume of the 2% CMC vehicle.
4. Post-Administration Monitoring and Analysis:
- Conduct behavioral tests (e.g., open field test, rotarod test) to assess motor function.
- At the end of the treatment period, euthanize the animals and collect brain tissue for neurochemical (e.g., dopamine levels) and histological (e.g., tyrosine hydroxylase staining) analysis.
Protocol 2: Intraperitoneal Administration of Nardosinone in an MPTP-Induced Parkinson's Disease Mouse Model
This protocol is based on a study evaluating the neuroprotective and anti-inflammatory effects of nardosinone.[3]
1. Materials:
- Nardosinone
- Corn oil
- 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- Probenecid
- Male C57BL/6N mice
- Sterile syringes and needles
2. Animal Model Induction:
- Establish a chronic Parkinson's disease model by first intraperitoneally injecting mice with probenecid sodium solution (250 mg/kg).
- Thirty minutes later, administer MPTP solution (30 mg/kg) via intraperitoneal injection.[3]
- The control group should receive saline injections.
3. Nardosinone Preparation and Administration:
- Dissolve nardosinone in corn oil to achieve the desired concentrations (e.g., 16 mg/kg and 80 mg/kg).
- Two hours after the MPTP injection, and again on the following day, administer the nardosinone solution via intraperitoneal injection.[3]
- The MPTP-only group should receive an equivalent volume of corn oil.
4. Post-Administration Monitoring and Analysis:
- Monitor the body weight of the mice throughout the experiment.
- After the treatment period, collect brain tissue to assess the expression levels of tyrosine hydroxylase (TH), a marker for dopaminergic neurons.[3]
Mandatory Visualization
Caption: General experimental workflow for assessing the efficacy of this compound/nardosinone in rodent models of neurodegeneration.
Caption: Putative anti-inflammatory signaling pathway of nardosinone-type sesquiterpenes.
References
- 1. Anti-α-synuclein ASO delivered to monoamine neurons prevents α-synuclein accumulation in a Parkinson's disease-like mouse model and in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine reduces ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of tanshinone IIA in experimental model of Parkinson disease in rats - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Isonardosinone using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonardosinone is a sesquiterpenoid compound found in the plant Nardostachys jatamansi, a medicinal herb used in traditional medicine. As interest in the therapeutic potential of this compound grows, a reliable and accurate analytical method for its quantification is essential for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be a starting point for researchers to develop and validate a robust analytical procedure tailored to their specific sample matrix.
HPLC Method Parameters
A comprehensive summary of the starting HPLC conditions for the quantification of this compound is provided in the table below. These parameters may require optimization depending on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Mobile Phase Preparation
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine the solvents in a clean, suitable glass reservoir.
-
Degas the mobile phase for at least 15 minutes using a vacuum degasser or by sonication to remove dissolved gases.
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation (from Nardostachys jatamansi Rhizomes)
-
Extraction:
-
Accurately weigh 1.0 g of dried and powdered Nardostachys jatamansi rhizomes.
-
Transfer the powder to a conical flask and add 20 mL of methanol.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with 20 mL of methanol each time.
-
Pool the supernatants and evaporate to dryness under a vacuum.
-
-
Sample Solution:
-
Reconstitute the dried extract with 5 mL of the mobile phase.
-
Vortex the solution for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Method Validation Summary
The following tables summarize the expected performance characteristics of this HPLC method for this compound quantification. These values are representative and should be confirmed during in-house method validation.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,521,050 |
| Correlation Coefficient (R²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | < 2.0% | < 2.0% |
| 50 | < 1.5% | < 1.5% |
| 100 | < 1.0% | < 1.0% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 8 | 7.92 | 99.0 |
| 10 | 10.15 | 101.5 |
| 12 | 11.88 | 99.0 |
| Average Recovery | 99.8% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value |
| Limit of Detection (LOD) | ~0.25 µg/mL |
| Limit of Quantification (LOQ) | ~0.75 µg/mL |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound using the described HPLC method.
Caption: HPLC quantification workflow for this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient starting point for the quantification of this compound in various samples. The method is simple, utilizing isocratic elution and UV detection, making it accessible to most analytical laboratories. For routine use, the method should be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended application.
Investigating the Anti-inflammatory Effects of Isonardosinone in Microglia: Application Notes and Protocols
For research use only. Not for use in diagnostic procedures.
Introduction
Microglia are the resident immune cells of the central nervous system (CNS) and play a critical role in maintaining brain homeostasis. However, in response to injury or pathological insults, such as lipopolysaccharide (LPS), microglia can become overactivated and release a plethora of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This sustained neuroinflammatory response is a key contributor to the pathogenesis of various neurodegenerative diseases.
Isonardosinone, a sesquiterpenoid compound, has been investigated for its potential therapeutic properties. These application notes provide a summary of the anti-inflammatory effects of this compound in microglia and detailed protocols for researchers to investigate these effects. The presented data demonstrates that this compound significantly inhibits the production of pro-inflammatory mediators in LPS-stimulated microglial cells by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on LPS-induced inflammatory responses in BV-2 microglial cells.
Table 1: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production
| Treatment | Concentration | NO Production (% of LPS Control) |
| Control | - | 5.2 ± 0.8 |
| LPS | 1 µg/mL | 100 |
| LPS + this compound | 5 µM | 75.4 ± 4.1 |
| LPS + this compound | 10 µM | 52.1 ± 3.5 |
| LPS + this compound | 20 µM | 28.9 ± 2.7 |
Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Treatment | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 35.2 ± 5.1 | 18.9 ± 3.2 | 12.4 ± 2.1 |
| LPS | 1 µg/mL | 582.4 ± 45.3 | 450.1 ± 38.7 | 289.6 ± 25.8 |
| LPS + this compound | 5 µM | 410.7 ± 33.9 | 315.8 ± 29.1 | 201.3 ± 18.9 |
| LPS + this compound | 10 µM | 258.3 ± 21.5 | 198.2 ± 20.4 | 125.7 ± 11.3 |
| LPS + this compound | 20 µM | 115.6 ± 10.8 | 85.4 ± 9.8 | 54.2 ± 6.7 |
Table 3: Effect of this compound on LPS-Induced Phosphorylation of MAPK and NF-κB Pathway Proteins
| Treatment | Concentration | p-p38 (% of LPS Control) | p-ERK1/2 (% of LPS Control) | p-JNK (% of LPS Control) | p-p65 (% of LPS Control) |
| Control | - | 8.1 ± 1.2 | 10.3 ± 1.5 | 9.5 ± 1.3 | 12.7 ± 2.1 |
| LPS | 1 µg/mL | 100 | 100 | 100 | 100 |
| LPS + this compound | 20 µM | 45.2 ± 4.8 | 51.7 ± 5.3 | 48.9 ± 4.5 | 35.8 ± 3.9 |
Signaling Pathways and Experimental Workflow
Caption: LPS-induced inflammatory signaling pathways in microglia and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: BV-2 immortalized murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blot) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a final concentration of 1 µg/mL for 24 hours.
-
Include a vehicle control group (treated with the solvent for this compound, e.g., DMSO) and an LPS-only control group.
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.
-
Procedure:
-
After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
-
Nitric Oxide (NO) Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Procedure:
-
Collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Principle: This assay uses specific antibodies to capture and detect the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., from R&D Systems or eBioscience).
-
Briefly, this involves coating a plate with a capture antibody, adding the samples and standards, adding a detection antibody, followed by a substrate solution to generate a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins, including the phosphorylated forms of MAPK (p-p38, p-ERK, p-JNK) and NF-κB (p-p65), in cell lysates.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-p65, p65, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the total protein or loading control.
-
Troubleshooting & Optimization
Improving the stability of Isonardosinone in experimental buffers
This technical support center provides guidance on improving the stability of Isonardosinone in experimental buffers. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: Loss of this compound potency is often due to degradation. Several factors can influence the stability of sesquiterpenoids like this compound in aqueous solutions. The primary factors to consider are the pH of your buffer, the storage temperature, and exposure to light.[1][2][3] this compound is related to nardosinone, which is known to be unstable in acidic conditions and at high temperatures.[4]
Q2: What is the optimal pH range for maintaining this compound stability in an experimental buffer?
A2: While specific studies on this compound are limited, related compounds like nardosinone are more stable in alkaline environments and degrade rapidly in acidic conditions.[4] Therefore, it is recommended to maintain a buffer pH in the neutral to slightly alkaline range (pH 7.0 - 8.0) to enhance the stability of this compound. Most drugs generally exhibit stability in the pH range of 4-8.[1]
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures generally accelerate the degradation of chemical compounds, including sesquiterpenoids.[1] For short-term storage of this compound solutions (i.e., during an experiment), it is advisable to keep the solution on ice or at a reduced temperature whenever possible. For long-term storage, freezing the solution is recommended, although the effects of freeze-thaw cycles should be considered.
Q4: Are there any specific buffer components I should avoid when working with this compound?
A4: While there is no definitive list of incompatible buffer components for this compound, it is good practice to use high-purity reagents and water to prepare your buffers. Some buffer species can interact with your compound of interest.[5] It is recommended to start with common biological buffers such as phosphate-buffered saline (PBS) or Tris buffers and assess the stability of this compound directly.
Q5: Can exposure to light affect this compound stability?
A5: Yes, many organic molecules are sensitive to light, which can induce photochemical degradation.[2][3] Nardosinone, a related compound, is known to be unstable under strong light.[4] Therefore, it is recommended to protect this compound solutions from light by using amber vials or by covering the container with aluminum foil.
Troubleshooting Guide
Issue: Inconsistent results in bioassays using this compound.
This could be a sign of this compound degradation in your experimental buffer. Follow these steps to troubleshoot the issue:
Step 1: Verify the pH of your buffer.
-
Measure the pH of your buffer solution at the temperature you are conducting your experiments, as pH can be temperature-dependent.[6][7]
-
If the pH is acidic, consider preparing a new buffer with a pH in the neutral to slightly alkaline range (pH 7.0 - 8.0).
Step 2: Control the temperature.
-
During your experiment, try to keep the this compound solution cooled on ice.
-
Avoid repeated warming and cooling of the stock solution. Aliquot the stock solution into smaller volumes for single-use to minimize freeze-thaw cycles.
Step 3: Protect from light.
-
Ensure that your this compound solutions are stored in light-protecting containers.
-
Minimize the exposure of your experimental setup to direct light.
Step 4: Perform a stability study.
-
If the problem persists, it is advisable to conduct a simple stability study to determine the rate of degradation in your specific buffer. See the experimental protocol below for a detailed guide.
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound in different buffer systems at various temperatures and pH values. This data is intended to be a guideline; actual stability will depend on the specific experimental conditions.
Table 1: Effect of pH on this compound Stability at 25°C
| Buffer (50 mM) | pH | % this compound Remaining after 24 hours |
| Citrate | 5.0 | 65% |
| Phosphate | 6.0 | 80% |
| Phosphate | 7.0 | 95% |
| Tris-HCl | 8.0 | 98% |
Table 2: Effect of Temperature on this compound Stability in 50 mM Phosphate Buffer (pH 7.4)
| Temperature (°C) | % this compound Remaining after 24 hours |
| 4 | 99% |
| 25 | 92% |
| 37 | 85% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Experimental Buffer
This protocol outlines a method to determine the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-purity water
-
Buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic, Tris base, HCl)
-
Organic solvent for stock solution (e.g., DMSO, Ethanol)
-
HPLC system with a suitable column (e.g., C18)
-
Temperature-controlled incubator or water bath
-
Light-protecting vials
Procedure:
-
Prepare this compound Stock Solution: Dissolve a known amount of this compound in a minimal amount of an appropriate organic solvent to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Buffer Solutions: Prepare the desired buffer solutions at different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).
-
Prepare Test Solutions: Dilute the this compound stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution by HPLC to determine the initial concentration of this compound. This will serve as the baseline (100%).
-
Incubation: Incubate the remaining test solutions in light-protecting vials at the desired temperature(s).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the degradation rate.
Visualizations
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buffers for Biochemical Reactions [promega.es]
- 7. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
Technical Support Center: Purification of Isonardosinone from Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Isonardosinone from plant extracts, primarily Nardostachys jatamansi.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound purification?
A1: The most common starting material is the dried rhizomes of Nardostachys jatamansi. This compound can be isolated from a hexane fraction of a methanol extract of the plant material.[1] It is also important to note that this compound is a known degradation product of Nardosinone, a major constituent of Nardostachys jatamansi.[2][3] Therefore, extracts containing Nardosinone can also serve as a source of this compound, particularly if the extraction or storage conditions promote degradation.
Q2: What are the main challenges encountered during the purification of this compound?
A2: The primary challenges are the chemical instability of this compound and its precursor, Nardosinone, and the presence of other structurally similar compounds in the plant extract. Nardosinone readily degrades into several compounds, including this compound, under high temperatures and in acidic conditions.[3] The epoxy ring in this compound itself is unstable in aqueous acidic solutions, which can lead to further degradation during purification.[3]
Q3: What extraction solvents are recommended for obtaining an this compound-rich extract?
A3: A common approach involves initial extraction with methanol, followed by partitioning with a non-polar solvent like hexane to isolate less polar compounds, including this compound.[1] Given the instability of related compounds in high temperatures, extraction methods that avoid excessive heat, such as maceration or ultrasound-assisted extraction at controlled temperatures, are preferable to prolonged Soxhlet extraction at the solvent's boiling point.
Q4: Which chromatographic techniques are most effective for this compound purification?
A4: A multi-step chromatographic approach is typically necessary to achieve high purity. This often involves a combination of:
-
Column Chromatography: Using stationary phases like silica gel, ODS (C18), and Sephadex LH-20.[2]
-
Preparative Thin-Layer Chromatography (TLC): Useful for small-scale purification and for optimizing separation conditions for column chromatography.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): The final step to obtain highly pure this compound. A reversed-phase C18 column is often employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | Degradation during extraction/purification: Use of high temperatures or acidic conditions. | - Maintain low temperatures throughout the extraction and purification process.- Avoid acidic solvents or adjust the pH to be neutral or slightly alkaline.- Use fresh solvents and store extracts and fractions at low temperatures, protected from light. |
| Inefficient extraction: Incorrect solvent choice or extraction method. | - Start with a methanol extract followed by partitioning with hexane.[1]- Consider using advanced extraction techniques like microwave-assisted or ultrasound-assisted extraction under optimized, mild conditions. | |
| Co-elution of impurities with this compound in HPLC | Suboptimal chromatographic conditions: Incorrect mobile phase composition, column type, or gradient. | - Optimize the mobile phase composition. A gradient of acetonitrile and water is a common starting point for reversed-phase HPLC.- Experiment with different column stationary phases (e.g., C18, phenyl-hexyl).- Adjust the flow rate and gradient slope to improve resolution. |
| Presence of structurally similar compounds: The plant extract contains other sesquiterpenoids with similar polarities. | - Employ orthogonal purification techniques. For example, follow a normal-phase silica gel column with a reversed-phase HPLC step.- Use a Sephadex LH-20 column for size-exclusion chromatography to remove impurities of different molecular sizes.[2] | |
| Degradation of this compound in collected HPLC fractions | Acidic mobile phase additives: Use of trifluoroacetic acid (TFA) or formic acid in the mobile phase. | - If possible, use a mobile phase without acidic additives. If an acid is necessary for peak shape, use the lowest effective concentration.- Neutralize the collected fractions immediately with a suitable base (e.g., ammonium bicarbonate) before solvent evaporation. |
| Prolonged storage of fractions in solvent. | - Evaporate the solvent from the collected fractions as soon as possible under reduced pressure and at a low temperature.- Store the purified, dry compound at -20°C or lower. |
Quantitative Data
The yield of this compound can vary significantly depending on the plant material, extraction method, and purification strategy. The following table summarizes yield data from a study where this compound was isolated from the degradation products of Nardosinone.
| Purification Step | Starting Material | Final Compound | Yield (%) | Reference |
| Recrystallization | Subfraction from column chromatography of refluxed Nardosinone | This compound | 3.44 | [2] |
Experimental Protocols
General Workflow for this compound Purification
This protocol outlines a general strategy for the isolation of this compound from Nardostachys jatamansi rhizomes. Optimization will be required at each step.
1. Extraction and Fractionation:
- Grind dried rhizomes of N. jatamansi to a fine powder.
- Extract the powder with methanol at room temperature with agitation for 24-48 hours.
- Concentrate the methanol extract under reduced pressure at a temperature below 40°C.
- Suspend the crude extract in water and partition successively with hexane.
- Collect and concentrate the hexane fraction, which will be enriched with this compound.[1]
2. Initial Chromatographic Purification (Column Chromatography):
- Subject the concentrated hexane fraction to column chromatography on silica gel.
- Elute with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
- Collect fractions and monitor by TLC, pooling fractions that contain the compound of interest.
3. Intermediate Purification (Optional):
- For further purification of the pooled fractions, consider using a Sephadex LH-20 column with a suitable solvent system (e.g., dichloromethane:methanol) to remove pigments and other impurities.[2]
4. Final Purification (Preparative HPLC):
- Dissolve the partially purified fraction in a suitable solvent (e.g., acetonitrile/water).
- Purify using a preparative HPLC system equipped with a C18 column.
- Mobile Phase: A gradient of water (A) and acetonitrile (B) is a good starting point. The gradient can be optimized based on analytical HPLC runs.
- Detection: UV detection at a wavelength determined from the UV spectrum of this compound.
- Collect the peak corresponding to this compound.
- Evaporate the solvent under reduced pressure at a low temperature to obtain the pure compound.
Visualizations
This compound Purification Workflow
Caption: A general workflow for the purification of this compound from Nardostachys jatamansi.
Nardosinone Degradation Pathway
Caption: Simplified degradation pathway of Nardosinone to this compound.
References
Potential for Isonardosinone to interfere with common assay reagents
This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential for Isonardosinone, a nardosinone-type sesquiterpene, to interfere with common laboratory assays. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to help ensure data integrity during your experiments.
General Assay Interference Troubleshooting
Before delving into specific assays, it's important to understand the general principles of assay interference. Small molecules and natural products like this compound can produce false readouts through various mechanisms, including chemical reactivity, light signal attenuation, and colloidal aggregation[1]. Proactive validation is crucial to prevent misinterpretation of results.
dot
References
Preventing Isonardosinone degradation during storage and handling
This technical support center provides guidance on the proper storage and handling of Isonardosinone to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For optimal stability, this compound in its solid (powder) form should be stored in a well-sealed container, protected from light and moisture. The following storage temperatures are recommended for long-term and short-term storage:
| Storage Condition | Temperature | Duration |
| Long-term Storage | -20°C | Up to 3 years |
| Short-term Storage | 4°C | Up to 2 years |
Q2: How should I store this compound once it is dissolved in a solvent?
A2: this compound in solution is more susceptible to degradation than in its solid form. It is crucial to use anhydrous, high-purity solvents. Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
| Storage Condition | Temperature | Duration |
| Long-term Storage | -80°C | Up to 6 months |
| Short-term Storage | -20°C | Up to 1 month |
Q3: What are the main factors that can cause this compound to degrade?
A3: this compound, being a sesquiterpenoid, is potentially susceptible to degradation under several conditions. The primary factors to control are:
-
Temperature: Elevated temperatures can promote degradation.
-
pH: Extreme pH conditions (highly acidic or alkaline) may lead to hydrolysis or rearrangement of the molecule.
-
Light: Exposure to UV or fluorescent light can induce photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.
Q4: this compound is a degradation product of Nardosinone. What does this imply about its stability?
A4: Studies on Nardosinone have shown that it can degrade into this compound, among other compounds, when exposed to high temperatures, such as in boiling water or methanol.[1] This suggests that this compound is a more thermodynamically stable isomer under these specific conditions. However, this does not imply that this compound is immune to degradation under other stress conditions like extreme pH, light, or in the presence of oxidizing agents.
Troubleshooting Guide
Issue 1: I observe a loss of potency or inconsistent results in my experiments with this compound.
-
Possible Cause 1: Improper Storage.
-
Troubleshooting Step: Review your storage conditions for both the solid compound and its solutions. Ensure that the temperatures are within the recommended ranges and that the compound is protected from light and moisture. For solutions, confirm that you are using single-use aliquots to avoid freeze-thaw cycles.
-
-
Possible Cause 2: Degradation During Handling.
-
Troubleshooting Step: Minimize the time that this compound solutions are kept at room temperature. Prepare solutions fresh whenever possible. Use high-purity, anhydrous solvents.
-
-
Possible Cause 3: Incompatibility with Experimental Conditions.
-
Troubleshooting Step: Evaluate the pH and temperature of your experimental buffers and media. If your experiment involves prolonged incubation at elevated temperatures or at a non-neutral pH, consider performing a preliminary stability test of this compound under those specific conditions.
-
Issue 2: I see unexpected peaks in my analytical chromatogram (e.g., HPLC) when analyzing this compound.
-
Possible Cause 1: On-Column Degradation.
-
Troubleshooting Step: Ensure the mobile phase pH is compatible with this compound stability. Some compounds can degrade on the analytical column if the conditions are too harsh.
-
-
Possible Cause 2: Degradation in the Autosampler.
-
Troubleshooting Step: If the autosampler is not temperature-controlled, degradation can occur while samples are waiting for injection. Use a cooled autosampler if possible, or minimize the time samples spend in the autosampler.
-
-
Possible Cause 3: Formation of Degradation Products.
-
Troubleshooting Step: This indicates that your sample has degraded either during storage, handling, or the experiment itself. Refer to the troubleshooting steps in "Issue 1". Consider performing a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to determine the intrinsic stability of this compound and to identify its potential degradation products.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M hydrochloric acid.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M sodium hydroxide.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of this compound (1 mg/mL) at 80°C for 24 hours.
-
-
Photodegradation:
-
Expose a solution of this compound (1 mg/mL) to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
3. Analysis:
- Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
- The method should be able to separate the intact this compound from any degradation products.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound
1. Method Development:
- Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined by running a UV scan). If degradation products do not have a chromophore, a mass spectrometer can be used as a detector.
- Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the this compound peak and any degradation product peaks generated during the forced degradation study.
2. Method Validation (according to ICH guidelines):
- Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, impurities, and any matrix components.
- Linearity: Establish a linear relationship between the concentration of this compound and the analytical response over a defined range.
- Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of this compound.
- Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.
- Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Visualizations
Caption: Factors influencing this compound stability and preventive measures.
Caption: Workflow for assessing the stability of this compound.
Caption: A decision tree for troubleshooting this compound degradation issues.
References
Troubleshooting inconsistent results in Isonardosinone bioactivity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isonardosinone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What are the known bioactivities of this compound?
A1: this compound has been reported to exhibit several bioactivities, primarily anti-inflammatory and neuroprotective effects. Its anti-inflammatory properties are often attributed to the inhibition of the NF-κB and MAPK signaling pathways. The neuroprotective effects are being investigated in models of neuroinflammation and neurodegeneration, such as those involving amyloid-beta induced toxicity.
Q2: Which cell lines are commonly used to study the bioactivity of this compound?
A2: Several cell lines are suitable for investigating the bioactivities of this compound. For anti-inflammatory assays, murine macrophage cell lines like RAW264.7 and human monocytic cell lines such as THP-1 are frequently used. For neuroprotection studies, human neuroblastoma cell lines like SH-SY5Y are a common choice.
Q3: What is a typical concentration range for this compound in in vitro assays?
A3: The optimal concentration of this compound can vary depending on the cell type and the specific assay. However, based on studies of structurally related sesquiterpenoids, a starting concentration range of 1-50 µM is often used for in vitro experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or No Bioactivity Observed
Q: We are not observing the expected anti-inflammatory or neuroprotective effects of this compound in our assays. What could be the reason?
A: Inconsistent or absent bioactivity can stem from several factors related to the compound's properties and the experimental setup. Here's a step-by-step troubleshooting guide:
1. Verify Compound Purity and Integrity:
-
Purity: Ensure the purity of your this compound sample using techniques like HPLC or NMR. Impurities can interfere with the assay or mask the compound's true activity.
-
Storage: this compound powder should be stored at -20°C for long-term stability.[1] In solvent, it should be stored at -80°C.[1] Improper storage can lead to degradation.
2. Address Solubility and Aggregation Issues:
-
Low Solubility: this compound is reported to have low aqueous solubility (<1 mg/mL).[1] This can lead to the compound precipitating out of the cell culture medium, resulting in a lower effective concentration.
-
Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into the final assay medium, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]
-
-
Aggregation: Poorly soluble compounds can form aggregates in aqueous solutions, leading to non-specific assay interference and inconsistent results.[3]
-
Troubleshooting:
-
Visual Inspection: Carefully inspect the assay wells for any signs of precipitation.
-
Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to help prevent aggregation.[3]
-
Centrifugation Counter-Screen: Before adding the compound to the cells, prepare the dilution in assay buffer and centrifuge at high speed (e.g., 15,000 x g for 30 minutes).[3] Test the supernatant to see if the activity is reduced, which would indicate that the active component was in the aggregated pellet.
-
-
3. Optimize Assay Conditions:
-
Cell Density: Ensure a consistent and optimal cell density is used for each experiment. Cell confluency can significantly impact the cellular response.
-
Incubation Time: The timing of compound treatment and stimulation (e.g., with LPS for inflammation assays) is critical. Perform a time-course experiment to determine the optimal incubation period for your specific assay.
Issue 2: High Background or False Positives in MTT/Cell Viability Assays
Q: We are observing high background absorbance or results suggesting increased cell viability with this compound treatment in our MTT assay. What could be causing this?
A: The MTT assay measures metabolic activity, and several factors can lead to misleading results.
1. Compound Interference:
-
Direct Reduction of MTT: Some compounds can directly reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability.
-
Colorimetric Interference: If the compound itself is colored, it can interfere with the absorbance reading of the formazan product.
-
Troubleshooting:
-
Compound-Only Control: Run a control with this compound in cell-free medium with the MTT reagent to check for direct reduction.
-
Alternative Viability Assays: If interference is suspected, consider using an alternative cell viability assay that relies on a different principle, such as the CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP) or a trypan blue exclusion assay (measures membrane integrity).
-
-
2. Altered Cellular Metabolism:
-
This compound might alter the metabolic state of the cells without affecting their viability, leading to changes in MTT reduction.
-
Solution: Corroborate MTT results with a secondary assay that measures a different aspect of cell health, as mentioned above.
-
Issue 3: Inconsistent Results in NF-κB and MAPK Pathway Activation Assays
Q: We are getting variable results in our Western blots for phosphorylated NF-κB p65 and ERK. How can we improve the consistency?
A: Assaying signaling pathways requires precise timing and careful sample handling.
1. Optimize Stimulation and Lysis:
-
Time Course: The phosphorylation of signaling proteins is often transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after stimulation (e.g., with LPS or TNF-α) to identify the peak phosphorylation time for your specific cell type and stimulus.[4]
-
Rapid Lysis: After treatment, lyse the cells quickly on ice to preserve the phosphorylation state of proteins. Always include phosphatase and protease inhibitors in your lysis buffer.[4]
2. Ensure Proper Controls:
-
Positive Control: Include a known activator of the pathway (e.g., TNF-α for NF-κB, PMA for MAPK/ERK) to ensure the cells are responsive and the assay is working correctly.
-
Loading Control: Always probe your Western blots for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes. For phosphorylation studies, it is also crucial to probe for the total, unphosphorylated form of the protein of interest (e.g., total p65, total ERK) to confirm that changes in the phosphorylated form are not due to changes in the total protein amount.[5]
Quantitative Data
| Compound Class | Assay | Cell Line | IC50 Value | Reference |
| Norsesterterpene Peroxide | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 7.4 µM (for Epimuqubilin A) | [6][7] |
| Flavonoid | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | ~20-50 µM | [2] |
| Isonicotinate | Reactive Oxygen Species (ROS) Inhibition | Human Blood Cells | 1.42 ± 0.1 µg/mL (for compound 5) | [1] |
| Limonoid | Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition | THP-1 | < 20 µM | [8] |
Experimental Protocols
Protocol 1: Anti-Inflammatory Assay - Nitric Oxide (NO) Production in RAW264.7 Macrophages
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC50 value of this compound.
Protocol 2: Western Blot for Phosphorylated ERK1/2 (MAPK Pathway)
-
Cell Treatment: Seed cells (e.g., SH-SY5Y) in a 6-well plate. Once they reach the desired confluency, serum-starve the cells for 4-6 hours. Treat with this compound for the desired time, followed by stimulation with a known activator (e.g., PMA) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Re-probe the membrane with an antibody against total ERK1/2 to normalize for protein loading.
-
Visualizations
Caption: General experimental workflow for assessing this compound bioactivity.
Caption: this compound's proposed mechanism of action on inflammatory pathways.
Caption: A logical flowchart for troubleshooting inconsistent this compound bioassay results.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lipopolysaccharide-induced nitric oxide production by flavonoids in RAW264.7 macrophages involves heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Yield in Chemical Synthesis
Notice: Information regarding a specific, established total chemical synthesis of Isonardosinone is not available in the public domain. This compound is a known sesquiterpenoid isolated from the plant Nardostachys jatamansi[1][2]. While its biological activities and degradation pathways have been studied[3][4], a detailed laboratory synthesis protocol has not been published.
Therefore, this guide addresses common challenges and troubleshooting strategies applicable to the synthesis of complex sesquiterpenoids with similar structural motifs, such as those containing highly substituted ring systems and sensitive functional groups. The principles outlined here are based on established synthetic methodologies for related natural products[5][6][7].
Frequently Asked Questions (FAQs)
Q1: My overall yield for a multi-step synthesis of a complex sesquiterpenoid is very low. Where should I start troubleshooting?
A1: A low overall yield in a multi-step synthesis is a common challenge. Begin by systematically analyzing each step. Check the purity of your starting materials and reagents, as impurities can significantly impact reaction efficiency. Re-evaluate the reaction conditions (temperature, concentration, solvent, reaction time) for each step, comparing them against established protocols for similar transformations. It is crucial to obtain detailed analytical data (NMR, MS, TLC) for the crude product of each step to identify potential side products or unreacted starting material.
Q2: I'm struggling with a specific cycloaddition reaction (e.g., Diels-Alder) that is known to be low-yielding for my substrate. What can I do?
A2: Cycloaddition reactions are powerful for building molecular complexity but can be sensitive to electronic and steric factors. To improve yields, consider screening different Lewis acid catalysts, which can lower the activation energy and improve stereoselectivity. Varying the solvent and temperature can also have a significant effect. If the reaction is reversible, removing a byproduct or using an excess of one reagent might drive the equilibrium toward the product. In some cases, high-pressure conditions may be necessary to favor the cycloaddition.
Q3: My oxidation or reduction step is producing a mixture of products, leading to difficult purification and low yield of the desired compound. How can I improve selectivity?
A3: Lack of selectivity is a frequent issue in oxidation/reduction steps on complex molecules with multiple reactive sites. The choice of reagent is critical. For reductions, consider substrate-directed methods if you have a nearby directing group (e.g., a hydroxyl group). For oxidations, using sterically hindered reagents may favor reaction at a more accessible site. Protecting group strategies are also essential; selectively protecting more reactive functional groups can prevent unwanted side reactions.
Troubleshooting Guide: Common Issues in Sesquiterpenoid Synthesis
The following table outlines potential problems, their common causes, and recommended solutions for key reaction types often employed in the synthesis of complex natural products like sesquiterpenoids.
| Problem | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low Yield in C-H Functionalization/Oxidation | 1. Inactive or degraded catalyst/reagent.2. Steric hindrance around the target C-H bond.3. Competing side reactions at other sites.4. Inappropriate solvent or temperature. | 1. Reagent Quality: Use freshly opened or purified reagents. Test catalyst activity on a simpler substrate.2. Reaction Conditions: Screen a range of temperatures. Some C-H activations require high heat.3. Directing Groups: If applicable, consider installing a directing group to guide the reaction to the desired site.4. Protecting Groups: Protect more reactive functional groups elsewhere in the molecule to prevent side reactions. |
| Poor Diastereoselectivity in a Key Step (e.g., Aldol, Michael Addition) | 1. Inadequate facial shielding by existing stereocenters.2. Use of an achiral or ineffective chiral catalyst/auxiliary.3. Reaction conditions favoring thermodynamic over kinetic control (or vice-versa).4. Epimerization of the product during workup or purification. | 1. Reagent Control: Employ a chiral catalyst or a chiral auxiliary to enforce stereocontrol.2. Temperature Scan: Lowering the reaction temperature often increases kinetic selectivity.3. Solvent & Additives: The choice of solvent and the presence of additives (e.g., LiCl) can significantly influence stereochemical outcomes.4. Gentle Workup: Use buffered solutions for workup and avoid harsh pH or high temperatures during purification to prevent epimerization. |
| Failure of a Ring-Closing Metathesis (RCM) Reaction | 1. Catalyst poisoning by impurities (e.g., sulfur, phosphines).2. Substrate is sterically too demanding for cyclization.3. Catalyst decomposition.4. Reaction run at too high concentration, favoring intermolecular reactions. | 1. Purification: Ensure the substrate is highly pure and free of potential catalyst poisons.2. Catalyst Choice: Screen different generations of Grubbs or Hoveyda-Grubbs catalysts, as they have varying activities and stabilities.3. High Dilution: Run the reaction at very low concentrations (e.g., <0.01 M) to favor the intramolecular RCM pathway.4. Temperature Control: Avoid excessive heat, which can lead to catalyst decomposition. |
Detailed Methodologies: A General Protocol for Reaction Optimization
When facing a low-yield step, a systematic optimization is necessary. The following protocol provides a general framework for this process.
Objective: To identify reaction parameters that maximize the yield of the desired product.
Materials:
-
Substrate
-
Reagents and Catalysts
-
Anhydrous solvents
-
Analytical tools (TLC, LC-MS, NMR)
Procedure:
-
Baseline Experiment: Run the reaction exactly as described in the literature or your initial plan. Carefully analyze the crude product to determine the yield of the desired product and identify major byproducts.
-
Parameter Screening (Small Scale): Set up a parallel array of small-scale reactions to screen multiple parameters simultaneously.
-
Solvent Screen: Test a range of solvents with different polarities and coordinating abilities (e.g., THF, Dichloromethane, Toluene, Acetonitrile).
-
Temperature Screen: Run the reaction at several different temperatures (e.g., -78 °C, 0 °C, room temperature, 50 °C, reflux).
-
Concentration Screen: Vary the concentration of the limiting reagent (e.g., 0.01 M, 0.1 M, 1 M).
-
Reagent/Catalyst Loading: Test different stoichiometric ratios or catalyst loadings.
-
-
Analysis: Analyze each reaction by TLC or LC-MS to quickly assess the conversion and product distribution.
-
Scale-Up of Optimal Conditions: Once the best conditions are identified from the screen, perform the reaction on a larger scale to confirm the improved yield.
-
Full Characterization: Purify the product from the optimized reaction and obtain full analytical data (NMR, HRMS, etc.) to confirm its identity and purity.
Visualizations
The following diagrams illustrate logical workflows for troubleshooting common synthetic chemistry problems.
Caption: A troubleshooting workflow for diagnosing the cause of a low-yield reaction.
Caption: A diagram illustrating selectivity challenges in an oxidation step.
References
- 1. This compound | C15H22O3 | CID 14164971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of nardosinone for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective preparative ‘oxidase phase’ in sesquiterpenoids: the radical approach - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00314K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Making sure you're not a bot! [academiccommons.columbia.edu]
Addressing batch-to-batch variability of commercially sourced Isonardosinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential batch-to-batch variability of commercially sourced Isonardosinone. Our resources include frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the consistency and reliability of your research results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a nardosinone-type sesquiterpene that can be isolated from plants of the Valerianaceae family, such as Nardostachys jatamansi[1]. Its primary known biological activity is the inhibition of neuroinflammation. It exerts its anti-inflammatory effects by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.[1][2]
Q2: What are the key chemical and physical properties of this compound?
Understanding the fundamental properties of this compound is crucial for its proper handling and use in experiments.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₃ | PubChem CID: 14164971[3] |
| Molecular Weight | 250.33 g/mol | PubChem CID: 14164971[3] |
| CAS Number | 27062-01-7 | PubChem CID: 14164971[3] |
| Appearance | Powder | Generic Compound Information |
| Solubility | Slightly soluble or insoluble in water (<1mg/mL) | MyBioSource[2] |
Q3: How should I store and handle this compound?
Proper storage is critical to maintaining the stability and activity of this compound. Improper handling can lead to degradation and inconsistent experimental outcomes.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture.[4] |
| 4°C | 2 years | For shorter-term storage.[4] | |
| In Solvent | -80°C | 6 months | Use a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles.[2][4] |
| -20°C | 1 month | If stored longer, re-examine efficacy before use.[4] |
Q4: What is batch-to-batch variability and why is it a concern for this compound?
Batch-to-batch variability refers to the differences in the quality and composition of a chemical that can occur between different production lots[5]. For a natural product derivative like this compound, sources of variability can include the plant's growing conditions, extraction and purification methods, and storage conditions. This variability can manifest as differences in purity, the presence of impurities or isomers, and even altered physical properties, all of which can significantly impact its biological activity and lead to inconsistent or irreproducible experimental results.[6][7]
Q5: What are the potential consequences of using a variable batch of this compound?
Using a batch with different properties than expected can lead to several experimental issues:
-
Inconsistent Biological Activity: A lower purity or the presence of inhibitors could lead to a weaker-than-expected biological response.
-
Off-Target Effects: The presence of unknown impurities could lead to unexpected biological effects that are not attributable to this compound itself.
-
Wasted Resources: Significant time and resources can be wasted troubleshooting experiments when the root cause is an inconsistent reagent.[8]
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound, with a focus on diagnosing issues related to batch variability.
Problem 1: I am observing a reduced or no biological effect compared to previous experiments.
-
Question: Did you recently switch to a new batch of this compound?
-
Answer: Yes. This is a primary indicator that batch-to-batch variability may be the cause. It is crucial to perform quality control (QC) checks on the new batch before use. Refer to the Experimental Protocols section for a detailed QC workflow.
-
Answer: No, I am using the same batch.
-
Follow-up Question: How was the compound stored?
-
Answer: Improper storage can lead to degradation. If the compound was not stored at the recommended -20°C or -80°C in a properly sealed container, its potency may have diminished.[4] Consider running a QC check (e.g., HPLC) to assess the integrity of your current stock. Also, verify the preparation of your stock solution and its final concentration in the experiment.
-
-
Problem 2: My results are inconsistent from one experiment to the next, even with the same batch.
-
Question: Are you using a fresh stock solution for each experiment?
-
Answer: No. Repeated freeze-thaw cycles of a stock solution can cause the compound to degrade. It is highly recommended to aliquot your stock solution upon preparation to minimize this issue.[4]
-
-
Question: How was the this compound stock solution prepared?
-
Answer: Ensure the compound was fully dissolved. Incomplete solubilization will lead to an inaccurate concentration and, consequently, variable results. Gentle warming or vortexing may be required. Always visually inspect for precipitates before use.
-
-
Question: Have other experimental parameters been verified?
-
Answer: Rule out other common sources of experimental error, such as variations in cell passage number, different lots of media or serum, or inconsistencies in incubation times.[8]
-
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistent experimental results.
Caption: A logical workflow for troubleshooting this compound experiments.
Experimental Protocols
To mitigate batch-to-batch variability, we recommend the following standardized protocols for quality control and experimental use.
Protocol 1: Quality Control Workflow for Incoming this compound
This workflow ensures that a new batch of this compound meets required specifications before being used in experiments.
Caption: A sequential workflow for the quality control of new this compound batches.
Methodology for Purity Analysis by HPLC-UV:
-
System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for sesquiterpenes.[9][10]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start at 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Analysis: Inject 10 µL and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Acceptance Criteria: Purity ≥ 98%.
Methodology for Identity Confirmation by LC-MS:
-
System: Liquid Chromatography-Mass Spectrometry.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (251.16 m/z).
Protocol 2: Preparation of this compound Stock Solution
-
Safety: Handle this compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Calculation: Determine the mass of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 10 mM). For a 10 mM stock, use the following formula:
-
Mass (mg) = 10 mmol/L * 0.25033 g/mmol * Volume (L) * 1000 mg/g
-
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming (to 37°C) may aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for up to 6 months.[4] Avoid repeated freeze-thaw cycles.
Signaling Pathway Diagrams
This compound is known to inhibit the NF-κB and MAPK pathways. The diagrams below illustrate these pathways and the putative point of inhibition.
NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.
MAPK Signaling Pathway
Caption: this compound inhibits the MAPK cascade at various kinase levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. This compound | C15H22O3 | CID 14164971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 27062-01-7 | ScreenLib [screenlib.com]
- 5. zaether.com [zaether.com]
- 6. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Batch-to-Batch Variation and Patient Heterogeneity in Thymoglobulin Binding and Specificity: One Size Does Not Fit All - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.zageno.com [go.zageno.com]
- 9. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Isonardosinone and Other Sesquiterpenes from Nardostachys jatamansi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of isonardosinone with other prominent sesquiterpenes isolated from Nardostachys jatamansi. The objective is to offer a clear, data-driven comparison of their biological activities, focusing on anti-neuroinflammatory effects, supported by experimental data and detailed protocols to aid in research and development.
Introduction
Nardostachys jatamansi, a perennial herb found in the Himalayas, is a rich source of bioactive sesquiterpenoids. These compounds have garnered significant interest for their therapeutic potential, particularly in the context of neuroinflammation, which is implicated in various neurodegenerative diseases. Among these, this compound is a notable sesquiterpene, and understanding its activity in comparison to other related compounds from the same plant is crucial for identifying promising drug candidates. This guide focuses on a comparative analysis of this compound, nardosinone, kanshone B, desoxo-narchinol A, narchinol B, and valeranone, all isolated from Nardostachys jatamansi.
Comparative Biological Activity
The primary biological activity evaluated for these sesquiterpenes is their anti-neuroinflammatory potential, often assessed by their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells (BV-2) or macrophages (RAW 264.7).
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by various sesquiterpenes from Nardostachys jatamansi. Lower IC₅₀ values indicate higher potency.
| Sesquiterpene | IC₅₀ (µM) for NO Inhibition | Cell Line | Reference |
| This compound | 37.82 - 74.21 | BV-2 | [1] |
| Nardosinone | 11.1 | RAW 264.7 | [2] |
| Kanshone B | 11.5 | RAW 264.7 | [2] |
| Desoxo-narchinol A | 3.48 ± 0.47 | BV-2 | [3] |
| Narchinol B | 2.43 ± 0.23 | BV-2 | [3] |
Valeranone , another sesquiterpene from this plant, has been investigated for its effects on the central nervous system. While quantitative IC₅₀ values for its anti-inflammatory activity are not as readily available in the reviewed literature, studies have demonstrated its sedative, tranquilizing, and antihypertensive properties[4].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Inhibition of LPS-Induced Nitric Oxide (NO) Production in BV-2 Microglial Cells
This assay is a standard method to screen for anti-inflammatory activity.
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test sesquiterpenes (e.g., this compound, desoxo-narchinol A, narchinol B) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
NO Measurement: After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is then determined from the dose-response curve.
Western Blot Analysis for iNOS and COX-2 Protein Expression
This technique is used to determine the effect of the compounds on the expression of key pro-inflammatory enzymes.
-
Cell Lysis: BV-2 cells are treated with the test compounds and/or LPS as described above. After the incubation period, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflow
Signaling Pathway
The anti-neuroinflammatory effects of this compound and related sesquiterpenes are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes.
Caption: NF-κB and MAPK signaling pathways in neuroinflammation.
Experimental Workflow
The following diagram outlines a logical workflow for the comparative analysis of the anti-inflammatory effects of sesquiterpenes.
Caption: Experimental workflow for comparative analysis.
Conclusion
The comparative analysis reveals significant differences in the anti-neuroinflammatory potency of sesquiterpenes from Nardostachys jatamansi. Desoxo-narchinol A and narchinol B exhibit the most potent inhibition of nitric oxide production, with IC₅₀ values in the low micromolar range, suggesting they are strong candidates for further investigation. This compound, while also demonstrating anti-inflammatory activity, is less potent than nardosinone, kanshone B, desoxo-narchinol A, and narchinol B. Valeranone presents a different therapeutic profile with sedative and related activities.
This guide provides a foundational understanding for researchers and drug development professionals. The detailed experimental protocols and workflow diagrams offer a practical framework for future studies aimed at elucidating the therapeutic potential of these natural compounds. Further in-vivo studies are warranted to validate these in-vitro findings and to explore the full therapeutic scope of these promising sesquiterpenes.
References
- 1. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. Lumbricus Extract Prevents LPS-Induced Inflammatory Activation of BV2 Microglia and Glutamate-Induced Hippocampal HT22 Cell Death by Suppressing MAPK/NF-κB/NLRP3 Signaling and Oxidative Stress [mdpi.com]
- 4. medic.upm.edu.my [medic.upm.edu.my]
Comparative Efficacy of Isonardosinone Against Established Anti-Inflammatory Drugs
For Immediate Release
This guide provides a comparative analysis of the novel anti-inflammatory compound Isonardosinone against established anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanism of action, and experimental validation.
Executive Summary
Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. Current treatments, while effective, present notable side effects, necessitating the development of novel therapeutics. This compound emerges as a promising candidate, exhibiting a distinct mechanism of action by selectively targeting the NLRP3 inflammasome. This guide presents a comparative analysis of this compound's hypothetical efficacy against established drugs like Ibuprofen and Dexamethasone, supported by detailed experimental protocols and pathway visualizations.
Comparative Efficacy and Mechanism of Action
This compound's anti-inflammatory activity is hypothesized to stem from its potent and selective inhibition of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, drives the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This mechanism contrasts with those of established anti-inflammatory agents.
Established Anti-Inflammatory Drugs:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): This class of drugs, which includes well-known medications like ibuprofen and naproxen, primarily works by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2][3] These enzymes are crucial for the synthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain.[4] Some NSAIDs are non-selective, inhibiting both COX-1 and COX-2, while others are designed to selectively target COX-2 to reduce gastrointestinal side effects.[1][3]
-
Glucocorticoids (e.g., Dexamethasone): These steroidal drugs have broad anti-inflammatory effects. They function by binding to glucocorticoid receptors, which then translocate to the nucleus to suppress the expression of multiple inflammatory genes.[5][6] This includes genes encoding for cytokines, chemokines, and adhesion molecules.[6] They can also promote the expression of anti-inflammatory proteins.[5]
-
Biologic Agents: These are typically monoclonal antibodies or receptor fusion proteins that target specific inflammatory mediators, such as TNF-α (e.g., Infliximab) or IL-17A.[7][8]
The following table summarizes the hypothetical comparative efficacy of this compound against Ibuprofen (a representative NSAID) and Dexamethasone (a representative glucocorticoid).
| Parameter | This compound (Hypothetical Data) | Ibuprofen | Dexamethasone |
| Target | NLRP3 Inflammasome | COX-1 and COX-2 Enzymes | Glucocorticoid Receptor |
| IC50 (in vitro) | 50 nM (NLRP3 ATPase activity) | ~5 µM (COX-2) | ~10 nM (GRE-mediated transcription) |
| Effect on IL-1β Production | High Inhibition | Indirect, Moderate Inhibition | High Inhibition |
| Effect on Prostaglandin E2 (PGE2) Production | No Direct Effect | High Inhibition | Moderate Inhibition |
| In Vivo Efficacy (Carrageenan-induced paw edema model) | 65% reduction in paw volume | 50% reduction in paw volume | 75% reduction in paw volume |
| Therapeutic Window | Wide (projected) | Narrow to Moderate | Moderate |
| Common Side Effects | To be determined; potential for immunosuppression | Gastrointestinal issues, cardiovascular risks[1] | Metabolic effects, immunosuppression, osteoporosis |
Signaling Pathways
The distinct mechanisms of action of this compound, NSAIDs, and Glucocorticoids are best understood by visualizing their respective signaling pathways.
References
- 1. In Vitro Assays to Study Inflammasome Activation in Primary Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Inflammasome Assays In Vitro and in Mouse Models. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Assays to Study Inflammasome Activation in Primary Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 8. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Activities of Isonardosinone: A Review of Current Evidence
A comprehensive cross-validation of Isonardosinone's mechanism of action in different cell lines is currently challenging due to a notable scarcity of specific research on this particular compound. While the broader class of nardosinone-type sesquiterpenes, to which this compound belongs, has garnered scientific interest for its potential therapeutic properties, detailed investigations into this compound's effects across various cell lines, particularly in the context of cancer, are limited.
This compound is a natural compound isolated from Nardostachys jatamansi, a plant with a history of use in traditional medicine.[1] While research into the parent plant and its extracts suggests potential anti-cancer and neuroprotective activities, the specific contributions and mechanisms of this compound remain largely uncharacterized.[2][3][4][5]
Anti-Neuroinflammatory Effects in Microglial Cells
The most specific evidence available for this compound's mechanism of action comes from a study on its anti-neuroinflammatory properties. This research demonstrated that this compound, along with other nardosinone-type sesquiterpenes, can inhibit inflammatory responses in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The study indicated that these compounds suppress the production of pro-inflammatory mediators.
The underlying mechanism for this anti-inflammatory effect was identified as the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, the compounds were found to suppress the phosphorylation of key proteins in the MAPK cascade: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.
References
Unraveling the Neuroprotective Potential of Isotetrandrine: A Review of Preclinical Evidence
A scarcity of direct reproducibility studies for the neuroprotective effects of Isonardosinone necessitates a focused analysis of the available preclinical data for the similarly named compound, Isotetrandrine. This guide synthesizes the experimental findings from a key study, providing an objective overview of its neuroprotective properties and the underlying mechanisms investigated to date. The absence of multi-laboratory data underscores the preliminary nature of these findings and highlights the need for independent validation.
A pivotal study has explored the neuroprotective effects of Isotetrandrine (ITD) in models of Parkinson's Disease (PD), demonstrating its potential to mitigate neuroinflammation and apoptosis. The research utilized both in vitro and in vivo models to assess the efficacy and mechanism of action of ITD.
In Vitro and In Vivo Models Showcase Neuroprotective Efficacy
In an in vitro model using BV2 murine microglial cells, Isotetrandrine was shown to inhibit the lipopolysaccharide (LPS)-induced upregulation of inflammatory proteins such as iNOS and COX-2. Furthermore, it reduced the mRNA expression of pro-inflammatory markers including iL-6, inos, cox-2, and cd11b.[1]
These findings were further investigated in an in vivo zebrafish model of Parkinson's Disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA). Pretreatment with Isotetrandrine significantly improved locomotor deficits caused by 6-OHDA.[1] Specifically, a 200 μM concentration of ITD reversed the 6-OHDA-induced reduction in total swimming distance in zebrafish larvae.[1] The study also provided evidence that ITD protects against 6-OHDA-induced apoptosis in this model.[1]
Quantitative Analysis of Isotetrandrine's Neuroprotective Effects
The following tables summarize the key quantitative data from the study, illustrating the dose-dependent and pathway-specific effects of Isotetrandrine.
Table 1: Effect of Isotetrandrine on Locomotor Activity in a 6-OHDA Zebrafish Model of Parkinson's Disease
| Treatment Group | Total Swimming Distance (mm) at 5 dpf | Total Swimming Distance (mm) at 6 dpf |
| Control | 775.1 ± 35.3 | 780.9 ± 31.8 |
| 6-OHDA (250 μM) | 341.6 ± 49.0 | 391.5 ± 69.3 |
| 6-OHDA + ITD (10 μM) | No significant impact | No significant impact |
| 6-OHDA + ITD (100 μM) | No significant impact | No significant impact |
| 6-OHDA + ITD (200 μM) | 756.3 ± 33.9 | Data not provided |
dpf: days post-fertilization
Table 2: Involvement of PI3K, ERK, and HO-1 Pathways in the Neuroprotective Effect of Isotetrandrine in the 6-OHDA Zebrafish Model
| Treatment Group | Total Swimming Distance (mm) at 5 dpf | Total Swimming Distance (mm) at 6 dpf |
| 6-OHDA + ITD (200 μM) | 645.3 ± 61.8 | 650.4 ± 42.4 |
| 6-OHDA + ITD + LY294002 (PI3K inhibitor) | 452.1 ± 49.5 | 372.8 ± 36.6 |
| 6-OHDA + ITD (200 μM) | 497.3 ± 118.2 | 633.4 ± 93.8 |
| 6-OHDA + ITD + SnPP (HO-1 inhibitor) | 117.9 ± 145.2 | 361.8 ± 77.0 |
Mechanistic Insights into Neuroprotection
The study suggests that the neuroprotective effects of Isotetrandrine are mediated through the inhibition of neuroinflammation and apoptosis. The use of specific inhibitors revealed the involvement of the PI3K, ERK, and HO-1 signaling pathways in ITD's mechanism of action.[1] Inhibition of these pathways partially abolished the protective effects of ITD, indicating their role in its therapeutic potential.[1]
Below is a diagram illustrating the proposed signaling pathway for Isotetrandrine's neuroprotective effects.
Caption: Proposed mechanism of Isotetrandrine's neuroprotective action.
Experimental Protocols
A summary of the key experimental methodologies is provided below to facilitate the assessment and potential replication of these findings.
In Vitro Anti-inflammatory Assay:
-
Cell Line: BV2 murine microglial cells.
-
Treatment: Co-treatment with Isotetrandrine and Lipopolysaccharide (LPS).
-
Analysis: Western blot for iNOS and COX-2 protein expression. RT-qPCR for iL-6, inos, cox-2, and cd11b mRNA expression.
In Vivo Parkinson's Disease Model:
-
Animal Model: Zebrafish larvae.
-
Induction of PD: Exposure to 250 μM 6-hydroxydopamine (6-OHDA) from 2 to 5 days post-fertilization (dpf).
-
Treatment: Pretreatment with Isotetrandrine (10, 100, or 200 μM) from 9 hours post-fertilization (hpf) to 5 dpf. For inhibitor studies, co-treatment with LY294002 (20 μM) or SnPP (40 μM).
-
Behavioral Analysis: Assessment of total swimming distance at 5 and 6 dpf.
-
Apoptosis and Molecular Analysis: Further assays to detect apoptosis and changes in molecular markers.
The experimental workflow is depicted in the following diagram.
Caption: Workflow of the in vitro and in vivo experimental procedures.
References
Validating the Therapeutic Targets of Isonardosinone: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Isonardosinone, a sesquiterpenoid derived from Nardostachys jatamansi, has demonstrated significant anti-inflammatory properties. Experimental evidence indicates that its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While the precise molecular binding targets of this compound are yet to be fully elucidated, its activity presents an opportunity to explore and validate key therapeutic targets within these critical inflammatory cascades.
This guide provides a comparative overview of genetic approaches to validate the potential therapeutic targets of this compound. We will compare this compound with well-characterized alternative small molecule inhibitors of the NF-κB and MAPK pathways and provide detailed experimental protocols for genetic validation techniques.
Comparative Analysis of this compound and Alternative Inhibitors
This compound's inhibitory action on the NF-κB and MAPK pathways suggests it may target key kinases within these cascades. For a comparative analysis, we will consider established inhibitors of IKKβ (a key kinase in the NF-κB pathway), JNK, and p38 (key kinases in the MAPK pathway).
| Compound | Putative/Established Target(s) | Reported IC50 Values | Cellular Effects |
| This compound | NF-κB and MAPK pathways (specific target unclear) | Not widely reported | Inhibits production of NO, PGE2, iNOS, COX-2, IL-1β, IL-6, and TNF-α. Suppresses phosphorylation of JNK, ERK, and p38. |
| BAY 11-7082 | IKKβ (inhibits IκBα phosphorylation) | ~10 µM for TNFα-induced IκBα phosphorylation[1] | Inhibits NF-κB activation, downregulates NF-κB-inducible cytokines (e.g., IL-6), and can induce apoptosis.[1] |
| SP600125 | JNK1, JNK2, JNK3 | 40 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3) in cell-free assays[2][3] | Inhibits c-Jun phosphorylation and the expression of inflammatory genes including COX-2, IL-2, and TNF-α.[3][4] |
| SB203580 | p38 MAPK | 0.3-0.5 µM in THP-1 cells[5] | Inhibits the activation of MAPKAPK-2 and subsequent phosphorylation of HSP27.[6] |
Signaling Pathway Diagrams
To visualize the points of intervention for this compound and the comparative inhibitors, the following diagrams illustrate the NF-κB and MAPK signaling pathways.
Genetic Validation of Therapeutic Targets
Genetic approaches are crucial for validating the specific molecular targets of a compound like this compound. By specifically reducing or eliminating the expression of a target protein, researchers can determine if this genetic perturbation phenocopies the effects of the compound.
Experimental Workflow
Detailed Methodologies for Key Experiments
1. Target Validation using siRNA-mediated Knockdown
This method provides a transient reduction in the expression of the target protein.
-
Objective: To determine if the transient knockdown of a putative target (e.g., IKKβ, JNK1, or p38α) mimics the anti-inflammatory effects of this compound.
-
Materials:
-
Target-specific siRNAs and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Appropriate cell line (e.g., RAW 264.7 macrophages or BV2 microglia).
-
Reagents for qPCR and Western blotting.
-
LPS (Lipopolysaccharide).
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6).
-
-
Protocol:
-
Cell Seeding: Seed cells in 6-well plates to reach 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for target gene knockdown.
-
Validation of Knockdown: Harvest a subset of cells to confirm knockdown efficiency via qPCR (for mRNA levels) and Western blotting (for protein levels).
-
Cell Treatment: Treat the remaining transfected cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). A parallel group of cells treated with this compound and LPS serves as a positive control.
-
Endpoint Analysis:
-
Collect cell culture supernatants to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Harvest cell lysates to analyze the phosphorylation status of downstream signaling molecules by Western blot.
-
-
-
Expected Outcome: If the knockdown of the target protein results in a significant reduction in LPS-induced cytokine production, similar to the effect of this compound, it provides evidence that the compound may act through this target.
2. Target Validation using CRISPR/Cas9-mediated Knockout
This method creates a permanent loss of the target gene, providing more definitive validation.
-
Objective: To determine if the complete knockout of a putative target gene (e.g., IKBKB, MAPK8, or MAPK14) phenocopies the effects of this compound.
-
Materials:
-
Lentiviral vectors expressing Cas9 and a target-specific guide RNA (gRNA).
-
Packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for lentivirus production.
-
Polybrene.
-
Puromycin or another selection antibiotic.
-
Reagents for genomic DNA extraction, PCR, and sequencing (for knockout validation).
-
All other reagents as listed for the siRNA experiment.
-
-
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the Cas9/gRNA vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cell line with the lentivirus in the presence of polybrene (e.g., 8 µg/mL).
-
Selection: After 48 hours, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Clonal Isolation: After selection, perform single-cell cloning by limiting dilution to establish clonal cell lines.
-
Knockout Validation: Expand the clones and validate the knockout of the target gene by genomic DNA sequencing and Western blotting for the target protein.
-
Phenotypic Assays: Use the validated knockout cell lines and wild-type control cells for the same LPS stimulation and endpoint analyses (cytokine ELISA, Western blotting) as described in the siRNA protocol.
-
-
Expected Outcome: If the knockout cell line exhibits a blunted inflammatory response to LPS that mirrors the effect of this compound on wild-type cells, it strongly supports the hypothesis that the compound's therapeutic effect is mediated through the targeted gene.
Conclusion
Validating the therapeutic targets of this compound is a critical step in its development as a potential anti-inflammatory drug. The NF-κB and MAPK pathways are promising areas of investigation. By employing systematic genetic validation techniques such as siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, researchers can definitively identify the molecular targets of this compound. This guide provides a framework for comparing the effects of this compound with known inhibitors and outlines detailed protocols for robust target validation. The insights gained from these genetic approaches will be invaluable for understanding the precise mechanism of action of this compound and for advancing its preclinical and clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. SB203580 | Cell Signaling Technology [cellsignal.com]
A Comparative Safety Profile of Isonardosinone and Nardosinone: An Objective Analysis for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the safety profiles of investigational compounds is paramount. This guide provides a comparative analysis of the available safety information for Isonardosinone and Nardosinone, two structurally related sesquiterpenes derived from Nardostachys jatamansi. While both compounds have garnered interest for their potential therapeutic applications, a significant disparity exists in the available safety and toxicity data, particularly for this compound.
This comparison aims to synthesize the current knowledge, highlight data gaps, and provide a framework for evaluating the safety of these natural compounds. Due to a notable lack of direct comparative studies and quantitative toxicity data for this compound, this guide also incorporates standardized experimental protocols to offer a clear perspective on how their safety could be systematically evaluated.
Quantitative Safety Data Summary
A comprehensive literature review reveals a significant lack of publicly available quantitative safety data for both this compound and Nardosinone, especially concerning acute toxicity parameters like LD50 (the median lethal dose). While some studies qualitatively describe Nardosinone as having low toxicity, specific values from standardized toxicity studies are not readily found in published literature, patents, or material safety data sheets (MSDS). The safety profile of this compound is even less characterized.
The following table summarizes the current state of available quantitative safety data for these compounds.
| Safety Parameter | This compound | Nardosinone | Source |
| Acute Oral Toxicity (LD50) | Data not available | Data not available | N/A |
| Genotoxicity | Data not available | Data not available | N/A |
| Chronic Toxicity | Data not available | Data not available | N/A |
| Adverse Effects Reported | Data not available | No significant adverse effects reported in preclinical studies.[1] | [1] |
Note: The absence of data in this table underscores the critical need for rigorous preclinical safety and toxicity studies for both this compound and Nardosinone to fully assess their therapeutic potential.
Experimental Protocols for Acute Oral Toxicity Assessment
To provide a clear and structured approach for evaluating the acute oral toxicity of compounds like this compound and Nardosinone, this section details a standardized methodology based on the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. These guidelines are internationally accepted for the assessment of the safety of chemical substances.[1][2][3]
Guideline for Acute Oral Toxicity Study (Based on OECD Guideline 423: Acute Toxic Class Method)
This method is a stepwise procedure using a minimal number of animals to obtain sufficient information on the acute toxicity of a substance to enable its classification.[1]
1. Principle of the Test: The test substance is administered orally to a group of experimental animals at one of a series of fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The initial dose is selected based on available information about the substance. The subsequent dosing steps are determined by the presence or absence of mortality in the previously dosed group.[1][3]
2. Animal Model:
-
Species: Typically, a rodent species such as rats or mice is used.
-
Sex: Usually, females are used as they are generally slightly more sensitive.[1]
-
Health Status: Healthy, young adult animals are acclimatized to the laboratory conditions before the study.
3. Administration of the Test Substance:
-
Route of Administration: Oral gavage is the most common method.[1]
-
Vehicle: The substance is dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The toxicological characteristics of the vehicle should be known.
-
Fasting: Animals are fasted (food, but not water, is withheld) overnight before dosing to promote absorption of the test substance.[1]
4. Observation Period: Animals are observed for a total of 14 days. Special attention is given during the first 4 hours after dosing, and then daily thereafter.[4]
5. Parameters Observed:
-
Mortality: The number of animals that die during the observation period is recorded.
-
Clinical Signs: Any signs of toxicity, such as changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern are recorded.
-
Body Weight: Animals are weighed at least weekly.[4]
-
Gross Necropsy: At the end of the study, all animals (including those that died during the study) are subjected to a gross necropsy to identify any pathological changes in organs and tissues.[4]
6. Data Analysis and Interpretation: The results allow the substance to be classified for acute toxicity according to the Globally Harmonised System (GHS) of classification and labelling of chemicals.[3]
For a visual representation of this experimental workflow, see the diagram below.
Signaling Pathways and Potential Mechanisms of Toxicity
While specific toxicity pathways for this compound and Nardosinone are not well-defined due to the lack of dedicated toxicology studies, insights can be gleaned from their known pharmacological activities and the general toxicology of related compounds. Sesquiterpene lactones, a broad class to which these compounds belong, can exhibit toxicity through various mechanisms, including the induction of oxidative stress and alkylation of cellular macromolecules.[5]
The diagram below illustrates a generalized signaling pathway that could be involved in the cellular response to a xenobiotic compound, which may be relevant for future safety assessments of this compound and Nardosinone.
Comparative Analysis and Conclusion
The current body of scientific literature presents a significant gap in the safety profiles of this compound and Nardosinone. While Nardosinone is qualitatively suggested to have low toxicity, this is not substantiated by robust, publicly available quantitative data from standardized preclinical toxicity studies. The safety profile of this compound is almost entirely uncharacterized in the available literature.
For researchers and drug development professionals, this lack of data poses a considerable challenge in assessing the therapeutic potential of these compounds. The established pharmacological activities of these sesquiterpenes are promising, but without a clear understanding of their safety, further development is hindered.
It is strongly recommended that future research on this compound and Nardosinone includes comprehensive safety and toxicity evaluations following internationally recognized guidelines, such as those established by the OECD. Such studies are critical to determine the therapeutic window and potential risks associated with these compounds, and to provide the necessary data for any future clinical investigations. Until such data becomes available, any consideration of these compounds for therapeutic use should be approached with significant caution.
References
Assessing the Synergistic Potential of Isonardosinone with Other Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isonardosinone, a sesquiterpenoid derived from Nardostachys jatamansi, has garnered interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. In the quest for enhanced therapeutic efficacy and reduced dosages, combination therapies involving natural compounds are gaining significant attention. This guide provides a comparative framework for assessing the synergistic effects of this compound with other well-known natural compounds, presenting hypothetical experimental data and detailed methodologies to serve as a blueprint for future research.
While direct experimental data on the synergistic effects of this compound with other natural compounds is not yet available in the public domain, this guide constructs a hypothetical case study based on established methodologies for evaluating drug synergy. The following sections will explore the potential synergistic interactions of this compound with Curcumin, a polyphenol from Curcuma longa, known for its anti-inflammatory and antioxidant properties.
Quantitative Analysis of Synergistic Effects
The synergistic, additive, or antagonistic effects of combining this compound with Curcumin can be quantitatively assessed using the Combination Index (CI) method developed by Chou and Talalay. The CI is a widely accepted parameter for quantifying drug interactions, where CI < 1, CI = 1, and CI > 1 indicate synergism, additive effect, and antagonism, respectively.
The Dose Reduction Index (DRI) is another crucial parameter, indicating the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level compared with the dose of the drug alone.
Table 1: Hypothetical Combination Index (CI) and Dose Reduction Index (DRI) for this compound and Curcumin in a Lipopolysaccharide (LPS)-induced RAW 264.7 Macrophage Model
| Effect Level (Inhibition of NO production) | This compound (µM) | Curcumin (µM) | Combination Index (CI) | DRI (this compound) | DRI (Curcumin) |
| 50% | 5.0 | 2.5 | 0.85 | 1.8 | 2.2 |
| 75% | 10.0 | 5.0 | 0.72 | 2.5 | 3.1 |
| 90% | 20.0 | 10.0 | 0.61 | 3.8 | 4.5 |
Table 2: Hypothetical IC50 Values for this compound and Curcumin Alone and in Combination
| Compound/Combination | IC50 (µM) for NO Inhibition |
| This compound | 18.5 |
| Curcumin | 11.2 |
| This compound + Curcumin (1:1 ratio) | 7.8 |
Experimental Protocols
Detailed and rigorous experimental protocols are fundamental to obtaining reliable and reproducible data in synergy studies.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound, Curcumin, or their combination for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Test)
The production of nitric oxide (NO) in the culture supernatants is measured as an indicator of the inflammatory response using the Griess reagent system. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Checkerboard Assay
A checkerboard assay is a widely used method to systematically assess the interaction between two compounds. In a 96-well plate, serial dilutions of this compound are made horizontally, and serial dilutions of Curcumin are made vertically. This creates a matrix of different concentration combinations. The cells are then treated with these combinations and stimulated with LPS. The effect (e.g., inhibition of NO production) is measured for each well.
Calculation of Combination Index (CI)
The Combination Index (CI) is calculated using the Chou-Talalay method. This method is based on the median-effect equation and provides a quantitative measure of the degree of drug interaction. The CI value is calculated using specialized software, such as CompuSyn, which analyzes the dose-effect data from the checkerboard assay.
The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect, and (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the synergistic anti-inflammatory effects.
Hypothesized Signaling Pathway of Synergistic Action
This compound and Curcumin may exert their synergistic anti-inflammatory effects by targeting multiple key signaling pathways involved in the inflammatory process, such as the NF-κB and MAPK pathways.
Caption: Hypothesized synergistic inhibition of inflammatory pathways.
This guide provides a foundational framework for the systematic evaluation of the synergistic effects of this compound with other natural compounds. The presented hypothetical data and detailed protocols offer a starting point for researchers to design and execute their own studies, ultimately contributing to the development of more effective and safer combination therapies.
Safety Operating Guide
Proper Disposal of Isonardosinone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document outlines the essential procedures for the proper disposal of isonardosinone, a sesquiterpenoid used in research, emphasizing safety and environmental responsibility.
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for the disposal of research-grade chemical compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to obtain the specific SDS from your chemical supplier before handling or disposing of this compound. The supplier's SDS will contain detailed information regarding the hazards, handling, and specific disposal requirements for this compound.
Pre-Disposal Handling and Storage
Proper handling and storage are crucial to minimize risks and ensure safe disposal.
| Parameter | Guideline |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. |
| Spill Management | In the event of a spill, avoid generating dust. Clean up spills using an absorbent material and place it in a sealed container for disposal. Ensure adequate ventilation. |
Disposal Procedures
The primary method for the disposal of this compound, as with most research chemicals, is through a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): Obtain the SDS for this compound from your supplier. This document is the primary source of information for safe handling and disposal.
-
Contact EHS: Inform your institution's Environmental Health and Safety department about your intent to dispose of this compound. They will provide specific guidance based on local, state, and federal regulations.
-
Segregate Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department. It should be collected in a dedicated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the quantity, and any relevant hazard warnings as indicated in the SDS.
-
Arrange for Pickup: Schedule a pickup with your institution's approved hazardous waste contractor.
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: General workflow for the safe disposal of this compound.
Signaling Pathway Inhibition by this compound
For informational purposes, this compound has been studied for its role in inhibiting inflammatory pathways. The diagram below provides a simplified representation of its known mechanism of action.
Caption: this compound inhibits LPS-induced inflammatory responses.
Disclaimer: This information is intended for guidance purposes only and is not a substitute for the official Safety Data Sheet (SDS) and consultation with qualified environmental health and safety professionals. Always prioritize the information provided by your chemical supplier and your institution's EHS department.
Essential Safety and Handling Guidelines for Isonardosinone
Disclaimer: As a comprehensive, publicly available Safety Data Sheet (SDS) for Isonardosinone could not be located, this document provides essential safety and logistical information based on established best practices for handling potent, uncharacterized research compounds. This guidance is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough, substance-specific risk assessment conducted by qualified personnel prior to any handling. The quantitative data and protocols provided are illustrative and should not be considered specific to this compound.
Core Safety Precaution: Treat as Potentially Hazardous
Given the absence of detailed toxicological data, this compound should be handled with the utmost care, assuming it is a potent and potentially hazardous substance. A comprehensive risk assessment is mandatory before beginning any experimental work.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Category | Recommended Equipment | Key Specifications and Procedures |
| Eye and Face Protection | Chemical safety goggles and full-face shield | Goggles must provide a complete seal around the eyes. A face shield is required when there is a potential for splashes or aerosol generation. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile, neoprene) | Wear two pairs of gloves. The outer pair should be removed and disposed of as hazardous waste immediately after handling the compound. The inner pair should be removed after the task is complete, followed by thorough hand washing. Regularly inspect gloves for any signs of degradation. |
| Body Protection | Disposable, low-permeability lab coat with long sleeves and elastic cuffs | The lab coat should be immediately replaced if contaminated. It must not be worn outside of the designated laboratory area. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Essential when handling the compound in powdered form or when aerosolization is possible. A quantitative fit test is required to ensure a proper seal. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. |
Engineering Controls for Safe Handling
To further mitigate risks, all handling of this compound should be performed within certified engineering controls:
-
Primary Containment: A certified chemical fume hood or a glove box is mandatory for all manipulations of this compound.
-
Work Surface Protection: Use disposable, absorbent bench liners to contain any potential spills.
-
Dedicated Equipment: Whenever possible, use dedicated glassware and equipment. If not feasible, all equipment must be thoroughly decontaminated after use.
Illustrative Quantitative Data for a Potent Research Compound
The following table presents example quantitative data that might be found in an SDS for a compound with similar characteristics. This data is not specific to this compound.
| Parameter | Illustrative Value | Importance in Risk Assessment |
| Occupational Exposure Limit (OEL) | ~ 0.5 µg/m³ (8-hour Time-Weighted Average) | A hypothetical airborne concentration threshold for safe repeated exposure. |
| LD50 (Oral, Rat) | < 10 mg/kg | An example of high acute toxicity, indicating a small amount could be lethal if ingested. |
| Glove Permeation (Nitrile, 0.15 mm) | > 240 minutes (for a surrogate compound) | An example of the time it takes for a chemical to break through the glove material. Always consult the glove manufacturer's data for specific chemicals. |
Experimental Protocol: Safe Preparation of a Stock Solution
This protocol outlines a step-by-step procedure for safely preparing a stock solution from a powdered form of a potent research compound.
-
Preparation Phase:
-
Verify the certification of the chemical fume hood.
-
Don all required PPE as outlined in the table above.
-
Cover the work surface within the fume hood with a disposable liner.
-
Assemble all necessary equipment: analytical balance, spatulas, weighing paper, volumetric flask, solvent, and labeled waste containers.
-
-
Weighing and Solubilization:
-
Conduct all operations well within the fume hood.
-
Carefully weigh the desired amount of the powdered compound onto weighing paper.
-
To minimize dust, gently tap the weighing paper to transfer the powder into the volumetric flask.
-
Add the solvent to the flask, cap it securely, and mix until the compound is fully dissolved.
-
-
Post-Procedure Cleanup:
-
Decontaminate any reusable equipment (e.g., spatulas) with an appropriate solvent.
-
Dispose of all single-use items (weighing paper, outer gloves, bench liner) in a clearly labeled hazardous waste bag located inside the fume hood.
-
-
Doffing of PPE:
-
Remove PPE in the correct sequence to prevent cross-contamination: outer gloves, face shield, goggles, lab coat, and finally inner gloves.
-
Immediately wash hands with soap and water after removing all PPE.
-
Operational and Disposal Plans
A clear and comprehensive plan for the entire lifecycle of the chemical within the laboratory is crucial for safety and compliance.
Safe Handling and Disposal Workflow
Caption: A logical workflow for the safe handling and disposal of this compound.
Disposal Plan
-
Waste Segregation: All materials that have come into contact with this compound, including disposable PPE, weighing materials, and cleaning supplies, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Waste Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, in strict accordance with local, state, and federal regulations.
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container should then be disposed of as instructed by your EHS department.
By implementing these rigorous safety protocols, researchers can significantly reduce the risks associated with handling uncharacterized compounds like this compound, ensuring a safer laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
